2-(Pyridin-2-yl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSQTQRZHMQHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313041 | |
| Record name | 2-(2-Oxazolinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119165-69-4 | |
| Record name | 2-(2-Oxazolinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119165-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Oxazolinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(Pyridin-2-yl)-4,5-dihydrooxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyridin-2-yl)-4,5-dihydrooxazole, a heterocyclic compound featuring both a pyridine ring and a dihydrooxazole ring, is a significant building block in coordination chemistry and asymmetric catalysis. Its basic properties, dictated by the nitrogen atoms in both rings, are crucial for its application as a ligand in synthesizing metal complexes that catalyze a variety of organic transformations. This guide provides a comprehensive overview of the fundamental basic properties of this compound, including its predicted pKa and solubility. Detailed experimental protocols for the determination of these properties are provided to enable researchers to conduct their own analyses. Furthermore, the guide explores the reactivity of this molecule, with a focus on its coordination chemistry and its role in catalysis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | ChemBK |
| Molar Mass | 148.16 g/mol | ChemBK |
| Predicted pKa | 3.73 ± 0.50 | ChemBK |
| Boiling Point | 90 °C at 2 Torr | ChemBK |
| Predicted Density | 1.23 ± 0.1 g/cm³ | ChemBK |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Conditions | Inert gas (nitrogen or Argon) at 2-8°C | ChemBK |
Basicity and pKa Determination
The basicity of this compound arises from the lone pairs of electrons on the two nitrogen atoms. The pyridine nitrogen is generally more basic than the dihydrooxazole nitrogen. The predicted pKa of 3.73 ± 0.50 indicates that it is a weak base.[1] The precise determination of the pKa is critical for understanding its behavior in solution and for designing its applications in catalysis and drug development.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[2][3]
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Preparation of the Sample Solution:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM concentration.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Begin stirring the solution gently.
-
Add the standardized HCl solution in small, precise increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until a significant change in pH is observed, passing the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of HCl added.
-
The pKa can be determined from the titration curve. It is the pH at the half-equivalence point.
-
Alternatively, a Gran plot or other derivative methods can be used for a more precise determination of the equivalence point and pKa.
-
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.
Materials:
-
This compound
-
Buffer solutions of known pH ranging from 2 to 7
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of solutions by diluting the stock solution in buffer solutions of different pH values.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum difference in absorbance is observed between the protonated and neutral forms of the molecule.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
-
Solubility
The solubility of this compound in various solvents is a critical parameter for its use in synthesis, catalysis, and formulation.
Experimental Protocol: Qualitative Solubility Test
A simple qualitative test can provide initial information about the solubility of the compound in different solvents.[2]
Materials:
-
This compound
-
Test tubes
-
Solvents: Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane
Procedure:
-
Place approximately 10 mg of the solid compound into separate test tubes.
-
Add 1 mL of each solvent to a different test tube.
-
Vigorously shake each test tube for 30 seconds.
-
Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.
Reactivity and Applications in Catalysis
The primary application of this compound and its derivatives is as a bidentate ligand in asymmetric catalysis. The two nitrogen atoms coordinate to a metal center, forming a chiral complex that can catalyze a variety of enantioselective reactions.
Coordination Chemistry
The pyridine and dihydrooxazole nitrogen atoms act as Lewis bases, donating their lone pairs of electrons to a metal cation (a Lewis acid) to form a coordination complex. This interaction is fundamental to its role in catalysis.
Caption: Coordination of the ligand to a metal center.
Asymmetric Catalysis
Chiral derivatives of this compound are extensively used as ligands in a wide range of metal-catalyzed asymmetric reactions. The chiral environment created by the ligand around the metal center directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.
Caption: Workflow of asymmetric catalysis.
N-Alkylation
The pyridine nitrogen can be alkylated using an alkyl halide. This reaction can be used to modify the electronic and steric properties of the ligand.
This protocol is adapted from a general procedure for the N-alkylation of pyridines.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile or DMF to the flask.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Conclusion
This compound is a valuable heterocyclic compound with well-defined basic properties that underpin its utility in coordination chemistry and asymmetric catalysis. This guide has provided an in-depth overview of its key physicochemical characteristics, along with detailed experimental protocols for their determination. The provided information on its reactivity, particularly its role as a ligand, will be of significant value to researchers and scientists in the fields of organic synthesis and drug development, enabling them to effectively utilize this versatile molecule in their research endeavors. Further investigation into the specific kinetics of its reactions and exploration of its potential in other areas of medicinal chemistry are warranted.
References
An In-depth Technical Guide to 2-(Pyridin-2-yl)-4,5-dihydrooxazole: Molecular Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for 2-(Pyridin-2-yl)-4,5-dihydrooxazole. This heterocyclic compound, featuring a pyridine ring linked to a dihydrooxazole moiety, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural characteristics make it a valuable building block in the development of novel therapeutic agents and a versatile ligand in asymmetric catalysis.
Molecular Structure and Formula
This compound is a bicyclic heterocyclic compound. The structure consists of a pyridine ring substituted at the 2-position with a 4,5-dihydrooxazole (also known as oxazoline) ring.
Molecular Formula: C₈H₈N₂O[1]
Canonical SMILES: C1COC(=N1)C2=CC=CC=N2
InChI Key: GBSQTQRZHMQHGH-UHFFFAOYSA-N[2]
The molecular structure is depicted in the following diagram:
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 148.16 g/mol | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | 90 °C at 2 mmHg | [2] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 3.73 ± 0.50 | |
| LogP (Predicted) | 0.294 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Storage Temperature | -20°C or 2-8°C under inert gas | [2] |
Experimental Protocols: Synthesis of this compound
The synthesis of 2-substituted oxazolines can be achieved through several established methods. A common and effective approach involves the cyclization of a β-hydroxy amide, which can be formed from the corresponding carboxylic acid or its derivative and an amino alcohol. An alternative efficient method is the direct reaction of a nitrile with an amino alcohol, often catalyzed by a Lewis acid.
Below is a representative experimental protocol for the synthesis of this compound based on the reaction of 2-cyanopyridine with ethanolamine, a method generally applicable for the synthesis of 2-oxazolines from nitriles.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
2-Cyanopyridine
-
Ethanolamine
-
Anhydrous Zinc Chloride (ZnCl₂) or another suitable Lewis acid
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Charging of Reactants: To the flask, add 2-cyanopyridine (1.0 eq), anhydrous toluene, and a catalytic amount of anhydrous zinc chloride (e.g., 5-10 mol%).
-
Addition of Ethanolamine: Slowly add ethanolamine (1.1 eq) to the stirred mixture at room temperature.
-
Reaction: The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Applications in Drug Discovery and Development
The pyridine-oxazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of molecules containing pyridine and oxazoline moieties exhibits a wide range of pharmacological effects. These include potential applications as anticancer, antibacterial, and anti-inflammatory agents.
The following diagram illustrates a generalized workflow for the preliminary stages of drug discovery involving a novel compound like this compound.
Caption: A logical workflow for the early-stage drug discovery process.
Given the structural motifs, potential signaling pathways that could be investigated for compounds containing the this compound scaffold include those involved in cell proliferation and survival, such as kinase signaling cascades. Further research is necessary to elucidate the specific biological targets and mechanisms of action for this particular molecule.
References
An In-depth Technical Guide to the (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Ligand
For Researchers, Scientists, and Drug Development Professionals
The (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand is a prominent member of the pyridinooxazoline (PyOx) class of bidentate dinitrogen ligands.[1][2] Its significance in asymmetric catalysis has grown substantially, particularly due to its effectiveness in forming crucial stereocenters in complex molecules.[1][2] This technical guide provides a comprehensive overview of the (S)-t-BuPyOx ligand, including its synthesis, key applications, and detailed experimental protocols.
Core Synthesis of (S)-t-BuPyOx
An efficient and scalable synthesis of (S)-t-BuPyOx has been developed, starting from the inexpensive and commercially available picolinic acid.[1][3] This three-step process offers a significant improvement over previous methods that were plagued by inconsistent yields and laborious purification.[1][2][4] The overall yield for this scalable route is reported to be 64%.[1][3]
The synthetic workflow is initiated by the amidation of picolinic acid with (S)-tert-leucinol to form the intermediate amide alcohol, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide.[1] This is followed by chlorination and subsequent cyclization to yield the final (S)-t-BuPyOx ligand.[1]
Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide [1][5]
-
To a round-bottom flask, add picolinic acid (1.00 equiv), CH₂Cl₂, and N-methylmorpholine (1.50 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add isobutyl chloroformate (1.15 equiv) dropwise over 30 minutes.
-
Stir the reaction mixture for an additional 30 minutes at 0 °C.
-
In a separate flask, dissolve (S)-tert-leucinol (1.10 equiv) in CH₂Cl₂ and add N-methylmorpholine (1.20 equiv).
-
Transfer this solution dropwise to the cooled reaction mixture over 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
The product can be isolated after aqueous workup.
Step 2: Synthesis of (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride [1][5]
-
In a three-neck round-bottom flask, dissolve the amide alcohol from Step 1 (1.00 equiv) in toluene.
-
Warm the solution to 60 °C.
-
In a separate flask, dilute SOCl₂ (2.00 equiv) with toluene.
-
Add the SOCl₂ solution dropwise to the vigorously stirring reaction mixture at 60 °C over 20 minutes.
-
The product precipitates as the hydrochloride salt.
Step 3: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) [1]
-
Charge a three-neck round-bottom flask with the amide chloride hydrochloride salt from Step 2 (1.00 equiv) and MeOH.
-
To this solution, add powdered NaOMe (5.00 equiv).
-
Heat the resulting mixture to 55 °C and stir for 3 hours.
-
After cooling, add toluene and concentrate the mixture to remove MeOH.
-
The final product is purified by silica gel chromatography.
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide | Picolinic acid, (S)-tert-leucinol, i-BuOCOCl, NMM | CH₂Cl₂ | 0 to RT | 3.5 | 92 |
| 2 | (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide HCl | Amide alcohol, SOCl₂ | Toluene | 60 | >0.3 | - |
| 3 | (S)-t-BuPyOx | Amide chloride HCl, NaOMe | MeOH | 55 | 3 | 72 |
| Overall | (S)-t-BuPyOx | 64 |
Table 1: Summary of the scalable synthesis of (S)-t-BuPyOx. [1][3]
Applications in Asymmetric Catalysis
The (S)-t-BuPyOx ligand has proven to be highly effective in a variety of asymmetric catalytic transformations. Its primary application lies in palladium-catalyzed reactions, where it facilitates the formation of all-carbon quaternary stereocenters.[6][7]
A notable application of (S)-t-BuPyOx is in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic, β,β-disubstituted enones.[1][2] This reaction is robust, tolerant of water and oxygen, and produces cyclic ketones with β-benzylic quaternary stereocenters in high yields and enantioselectivities.[1][2] The catalyst system typically involves a palladium(II) salt, such as Pd(OCOCF₃)₂, and the (S)-t-BuPyOx ligand.[6] The addition of ammonium salts with weakly coordinating anions, like NH₄PF₆, can enhance the reactivity of the palladium catalyst.[6]
-
In a reaction vessel, dissolve Pd(OCOCF₃)₂ (2.5 mol%), (S)-t-BuPyOx (3 mol%), and NH₄PF₆ (30 mol%) in 1,2-dichloroethane (DCE).
-
Add the arylboronic acid (2 equiv) to the mixture.
-
Add water (5 equiv).
-
Add the β,β-disubstituted enone (1 equiv).
-
Stir the reaction at 40 °C for 12 hours.
-
The product can be isolated and purified using standard chromatographic techniques.
| Entry | Arylboronic Acid | Enone | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Methylcyclohex-2-en-1-one | 95 | 91 |
| 2 | 4-Chlorophenylboronic acid | 3-Methylcyclohex-2-en-1-one | 96 | 96 |
| 3 | 4-Methoxyphenylboronic acid | 3-Methylcyclohex-2-en-1-one | 95 | 90 |
| 4 | Phenylboronic acid | 3-Methylcyclopent-2-en-1-one | 81 | 91 |
Table 2: Selected results for the Pd-catalyzed asymmetric conjugate addition using (S)-t-BuPyOx. [6]
Conclusion
The (S)-t-BuPyOx ligand is a valuable tool in the field of asymmetric catalysis, enabling the efficient and highly selective synthesis of chiral molecules. The development of a scalable synthetic route has made this ligand more accessible for both academic research and industrial applications. Its demonstrated success in palladium-catalyzed reactions, particularly for the creation of all-carbon quaternary stereocenters, highlights its potential for the synthesis of complex natural products and active pharmaceutical ingredients. Further research into the applications of (S)-t-BuPyOx and other PyOx ligands is expected to continue to expand the capabilities of modern synthetic organic chemistry.
References
- 1. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of (S)-tert-ButylPyOx and Palladium-catalyzed Asymmetric Conjugate Addition of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Discussion Addendum for: Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(pyridin-2-yl)-4,5-dihydrooxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(pyridin-2-yl)-4,5-dihydrooxazole. This heterocyclic compound is a key building block in medicinal chemistry and materials science, making a thorough understanding of its properties and synthesis essential for researchers in these fields.
Core Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Pyridine-H6 | ~8.65 | d | ~4.8 | Ar-H |
| Pyridine-H4 | ~7.80 | td | ~7.7, 1.8 | Ar-H |
| Pyridine-H3 | ~8.10 | d | ~7.9 | Ar-H |
| Pyridine-H5 | ~7.40 | ddd | ~7.5, 4.8, 1.2 | Ar-H |
| Oxazoline-CH₂ (N) | ~4.45 | t | ~9.5 | -N-CH₂- |
| Oxazoline-CH₂ (O) | ~4.05 | t | ~9.5 | -O-CH₂- |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C=N (Oxazoline) | ~164.5 | C2' |
| Pyridine-C2 | ~148.0 | C2 |
| Pyridine-C6 | ~149.8 | C6 |
| Pyridine-C4 | ~136.9 | C4 |
| Pyridine-C3 | ~125.5 | C3 |
| Pyridine-C5 | ~121.8 | C5 |
| Oxazoline-CH₂ (N) | ~68.0 | C5' |
| Oxazoline-CH₂ (O) | ~55.0 | C4' |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopy | Value | Interpretation |
| IR (KBr, cm⁻¹) | ~1650 | C=N stretch (oxazoline) |
| ~1590, 1570, 1470, 1435 | Pyridine ring C=C and C=N stretching | |
| ~1250 | C-O-C stretch (oxazoline) | |
| Mass Spec. (EI) | m/z 148 (M⁺) | Molecular Ion |
| m/z 119 | [M - C₂H₅]⁺ | |
| m/z 104 | [M - C₂H₄O]⁺ | |
| m/z 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related this compound derivatives. The procedure involves a two-step process starting from 2-cyanopyridine and ethanolamine.
Step 1: Formation of the Imidate Intermediate
-
Reagents and Setup: A solution of 2-cyanopyridine (1 equivalent) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: A catalytic amount of a strong base, such as sodium methoxide (0.1 equivalents), is added to the solution.
-
Reflux: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure to yield the crude methyl picolinimidate.
Step 2: Cyclization to form this compound
-
Reagents and Setup: The crude methyl picolinimidate is dissolved in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Addition of Amino Alcohol: Ethanolamine (1.1 equivalents) is added to the solution.
-
Reaction: The mixture is stirred at room temperature for 24-48 hours. The formation of the product can be monitored by TLC.
-
Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding of the spectroscopic characteristics and a reliable synthetic route to this compound. Researchers can utilize this information for the identification, synthesis, and application of this important chemical entity in their respective fields.
Pyridyl Oxazoline Compounds: A Technical Guide to Their Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Pyridyl oxazoline compounds have emerged as a significant class of chiral ligands in the field of asymmetric catalysis and are gaining increasing attention in medicinal chemistry for their potential therapeutic applications. Their unique structural features, combining a pyridine ring with a chiral oxazoline moiety, allow for effective coordination with various metal centers, leading to high stereoselectivity in a wide range of chemical transformations. This technical guide provides an in-depth overview of the core physical and chemical properties of pyridyl oxazoline compounds, detailed experimental protocols for their synthesis and application, and an exploration of their biological activities.
Physical and Chemical Properties
The physicochemical properties of pyridyl oxazoline compounds are crucial for their application in both catalysis and drug discovery. These properties can be tuned by modifying the substituents on both the pyridine and oxazoline rings. A summary of key quantitative data for representative pyridyl oxazoline ligands is presented below.
Table 1: Physical Properties of Selected Pyridyl Oxazoline Ligands
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation ([α]D) |
| (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline | ![]() | C₁₂H₁₆N₂O | 204.27[1][2] | 70-75[3] | Not specified |
| 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) | C₈H₈N₂O | 148.16 | 54.6-60.0 | Not applicable (achiral) | |
| 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) | C₁₁H₁₁N₃O₂ | 217.23 | 159.4-163.0[4][5] | Not applicable (achiral) | |
| 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine | ![]() | C₂₇H₂₉N₃O₂ | 427.54 | Not specified | +0.76 (c = 1.0, CHCl₃)[6] |
Table 2: Spectroscopic Data of Selected Pyridyl Oxazoline Ligands
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) | (400 MHz, DMSO-d6) δ 8.65 (d, 1H), 7.99 (d, 1H), 7.93 (td, 1H), 7.54 (m, 1H), 4.45 (t, 2H), 4.00 (t, 2H)[5] | (400 MHz, DMSO-d6) δ 162.98, 149.53, 146.52, 137.09, 125.90, 123.80, 67.66, 54.61[5] | Aromatic C=C and C=N (oxazoline): 1461-1650, Aromatic C-H: ~3100[7] | M⁺ 148[5] |
| 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) | (400 MHz, DMSO-d6) δ 8.11 (t, 2H), 8.02 (q, 1H), 4.45 (t, 4H), 4.01 (t, 4H)[5] | (400 MHz, DMSO-d6) δ 163.10, 147.01, 138.46, 126.00, 68.28, 55.13[5] | Not specified | M⁺ 217[5] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and application of pyridyl oxazoline compounds. The following sections provide representative experimental protocols.
Synthesis of Chiral Pyridine Bis(oxazoline) Ligands
A common route for the synthesis of chiral pyridyl bis(oxazoline) ligands involves the condensation of a pyridine dicarbonitrile or diacyl chloride with a chiral amino alcohol.
Example: Synthesis of 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine [6]
-
Preparation of the Chiral Amino Alcohol: (S)-2-Amino-4-phenylbutan-1-ol is prepared by the reduction of d-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride in anhydrous THF. The reaction mixture is stirred at room temperature until the bubbling ceases.
-
Condensation Reaction: 2,6-Pyridinedicarbonitrile is reacted with the prepared (S)-2-amino-4-phenylbutan-1-ol in the presence of a catalytic amount of anhydrous zinc chloride in a suitable solvent like chlorobenzene.
-
Work-up and Purification: The reaction mixture is heated at reflux for 24 hours. After cooling, the solution is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Asymmetric Catalysis Using Pyridyl Oxazoline Ligands
Pyridyl oxazoline ligands are widely employed in various asymmetric catalytic reactions, such as Diels-Alder reactions, allylic alkylations, and hydrosilylations.
Example: Palladium-Catalyzed Asymmetric Allylic Alkylation [8]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the palladium precursor, such as [Pd(η³-C₃H₅)Cl]₂, and the chiral pyridyl oxazoline ligand in a dry, degassed solvent like CH₂Cl₂. Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.
-
Reaction Setup: To the catalyst solution, add the allylic substrate (e.g., rac-1,3-diphenyl-2-propen-1-yl acetate).
-
Nucleophile Addition: In a separate flask, prepare the nucleophile solution (e.g., dimethyl malonate) and a base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and KOAc) in the same solvent. Add this solution to the catalyst-substrate mixture via syringe.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Product Isolation and Analysis: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Biological Activities and Signaling Pathways
Recent studies have highlighted the potential of pyridyl oxazoline derivatives as therapeutic agents, exhibiting a range of biological activities.
Antimicrobial Activity
Several pyridyl oxazoline and related oxazolidinone derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[6][9] For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity comparable to the antibiotic linezolid against strains like Staphylococcus aureus and Streptococcus pneumoniae.[6] Some of these compounds also exhibited promising antibiofilm activity and a lower propensity for inducing drug resistance compared to existing antibiotics.[6] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
Anticancer Activity
Metal complexes of pyridyl oxazoline ligands have been investigated for their anticancer properties.[7][10] For example, novel pyridinyl Zn(II) and Ni(II) metal complexes have shown inhibitory effects against various cancer cell lines, including liver, colon, and breast cancer.[10] The anticancer activity is believed to be related to the ability of these complexes to interact with DNA, potentially inducing apoptosis in cancer cells.[11] Further research is needed to elucidate the precise signaling pathways involved, but initial findings suggest that these compounds may trigger apoptosis through the regulation of the cell cycle, depolarization of the mitochondrial membrane, and an increase in intracellular reactive oxygen species (ROS).
While the direct modulation of specific signaling pathways by pyridyl oxazoline compounds is an area of ongoing research, their ability to induce apoptosis in cancer cells suggests potential interactions with pathways such as the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. Further investigation into their effects on key signaling molecules like caspases, Bcl-2 family proteins, and cell cycle regulators will be crucial for understanding their full therapeutic potential.
Conclusion
Pyridyl oxazoline compounds represent a versatile class of molecules with significant applications in asymmetric catalysis and emerging potential in drug development. Their tunable physical and chemical properties, coupled with their demonstrated biological activities, make them attractive scaffolds for the design of novel catalysts and therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in these fields. Future research will likely focus on expanding the library of these compounds, further elucidating their mechanisms of action in biological systems, and optimizing their efficacy for specific therapeutic applications.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicopublication.com [medicopublication.com]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journalononcology.org [journalononcology.org]
- 11. researchgate.net [researchgate.net]
The Advent and Ascension of Pyridine-Oxazoline Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-oxazoline (PyOx) ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Their unique structural features, combining the planar, aromatic pyridine ring with the chiral, non-planar oxazoline moiety, create a privileged chiral environment around a coordinated metal center. This guide provides an in-depth exploration of the discovery, history, synthesis, and application of these remarkable ligands, offering valuable insights for researchers in organic synthesis and drug development. Pyridine-oxazoline type ligands were designed earlier than the now-ubiquitous bisoxazoline and phosphine-oxazoline ligands, but their distinct properties have only been more recently uncovered.[1][2]
Historical Development: From a Serendipitous Discovery to a Privileged Class
The journey of pyridine-oxazoline ligands began with the pioneering work of Hisao Nishiyama in 1989. His group synthesized the first C2-symmetric pyridine-2,6-bis(oxazoline) (PyBox) ligands and demonstrated their remarkable effectiveness in the rhodium-catalyzed asymmetric hydrosilylation of ketones. This seminal work laid the foundation for the development of a vast and diverse family of PyOx ligands.
Prior to Nishiyama's discovery, the use of oxazoline-containing ligands in asymmetric catalysis was not widely recognized for its high potential. However, the rigid and tridentate nature of the PyBox scaffold, which forces a specific coordination geometry upon the metal center, proved to be a game-changer, leading to exceptional levels of stereocontrol.
Synthesis of Pyridine-Oxazoline Ligands: Key Methodologies
The modular nature of PyOx ligands allows for systematic tuning of their steric and electronic properties. The synthesis of these ligands typically involves the condensation of a pyridine precursor with a chiral amino alcohol. Two principal synthetic routes have been established:
From Pyridine-2,6-dicarbonyl Dichloride
This is the classical approach for the synthesis of C2-symmetric PyBox ligands. It involves the reaction of pyridine-2,6-dicarbonyl dichloride with two equivalents of a chiral amino alcohol, followed by cyclization to form the two oxazoline rings.
From 2,6-Dicyanopyridine
An alternative and often more direct route involves the reaction of 2,6-dicyanopyridine with a chiral amino alcohol in the presence of a Lewis acid catalyst, such as zinc chloride. This method offers a more convergent approach to the PyBox scaffold.[3][4]
Asymmetric Catalysis with Pyridine-Oxazoline Ligands: A Survey of Key Applications
The versatility of PyOx ligands is evident in their successful application in a wide array of asymmetric transformations. The ability to fine-tune the ligand structure by varying the substituents on the oxazoline ring and the pyridine backbone has been instrumental in optimizing their performance for specific reactions.
Key Applications and Performance Data
The following table summarizes the performance of various PyBox ligands in the Lanthanum triflate-catalyzed asymmetric Diels-Alder reaction of 2-acryloylpyridine with cyclopentadiene, showcasing the impact of ligand structure on yield and enantioselectivity.[1]
| Ligand | Yield (%) | Diastereomeric Ratio (endo/exo) | Enantiomeric Excess (ee, %) |
| PyBox-1 (R=iPr) | 95 | >99:1 | 98 |
| PyBox-2 (R=tBu) | 92 | >99:1 | 99 |
| PyBox-3 (R=Ph) | 98 | 98:2 | 97 |
Experimental Protocols
General Procedure for the Synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine (CH2CH2Ph-pybox)[3][4]
This procedure is based on the reaction of 2,6-dicyanopyridine with (S)-2-amino-4-phenylbutan-1-ol.
Materials:
-
(S)-2-Amino-4-phenylbutan-1-ol
-
2,6-Dicyanopyridine
-
Zinc chloride (anhydrous)
-
Chlorobenzene (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere, add (S)-2-amino-4-phenylbutan-1-ol (2.0 equivalents) and anhydrous chlorobenzene.
-
Add anhydrous zinc chloride (0.1 equivalents) to the solution and stir.
-
Add 2,6-dicyanopyridine (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 120 °C and maintain for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired PyBox ligand.
General Procedure for the PyBox–La(OTf)₃-Catalyzed Enantioselective Diels-Alder Reaction[1]
Materials:
-
Chiral PyBox ligand (e.g., PyBox-1, 0.12 mmol)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 0.10 mmol)
-
Anhydrous dichloromethane (1.0 mL)
-
Dienophile (e.g., 2-acryloylpyridine, 1.0 mmol)
-
Diene (e.g., cyclopentadiene, 2.0 mmol)
Procedure:
-
To a solution of the chiral PyBox ligand in anhydrous dichloromethane under an argon atmosphere, add La(OTf)₃.
-
Stir the mixture at room temperature for 1 hour.
-
Add the dienophile to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the diene to the reaction mixture and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction with a suitable reagent and extract the product.
-
Determine the yield and enantiomeric excess of the product by standard analytical techniques (e.g., NMR, chiral HPLC or GC).
Visualizing the Process: Workflows and Catalytic Cycles
To provide a clearer understanding of the practical application and mechanistic underpinnings of Pyridine-Oxazoline ligands in asymmetric catalysis, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a proposed catalytic cycle for a key reaction.
Experimental Workflow for Asymmetric Catalysis
Proposed Catalytic Cycle for Rhodium-PyBox Catalyzed Hydrosilylation of Ketones
The following diagram illustrates the key steps in the rhodium-catalyzed asymmetric hydrosilylation of a ketone, a reaction where PyBox ligands have demonstrated exceptional efficacy. The mechanism is a subject of ongoing research, with the Modified Chalk-Harrod mechanism being one of the leading proposals.[5]
Conclusion
Pyridine-oxazoline ligands have firmly established themselves as a powerful and versatile class of chiral ligands for asymmetric catalysis. Their modular synthesis, rigid C2-symmetric framework, and ability to effectively chelate a variety of metals have led to their successful application in a broad spectrum of enantioselective transformations. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of the history, synthesis, and application of PyOx ligands is crucial for the rational design of efficient and highly selective catalytic systems. The continued exploration of novel PyOx architectures and their application in new catalytic methodologies promises to further expand the frontiers of asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. shokubai.org [shokubai.org]
Mechanism of Action of 2-(Pyridin-2-yl)-4,5-dihydrooxazole in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-(pyridin-2-yl)-4,5-dihydrooxazole (PyOx) and its derivatives, a prominent class of chiral ligands in asymmetric catalysis. This document details their coordination chemistry, the origins of their catalytic efficacy, and their application in several key synthetic transformations.
Core Principles of PyOx-Metal Catalysis
The efficacy of this compound and its analogues, such as the widely used bis(oxazolinyl)pyridine (PyBox) ligands, stems from a combination of steric and electronic factors upon coordination to a metal center. These ligands are prized for their modular synthesis, allowing for fine-tuning of their properties.
Coordination and Chiral Environment: PyOx ligands act as bidentate N,N-ligands, coordinating to a metal center through the nitrogen atoms of both the pyridine and the oxazoline rings. In the case of PyBox, the ligand is tridentate. The chirality is introduced via the use of enantiomerically pure amino alcohols in their synthesis, which places chiral substituents on the oxazoline ring. This creates a well-defined, rigid chiral pocket around the metal's active site, enabling high levels of stereocontrol in catalytic reactions. The C2-symmetry of many PyBox ligands is particularly advantageous as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.
Electronic Effects: The "Push-Pull" Mechanism: A key feature of the PyOx ligand framework is the distinct electronic nature of the pyridine and oxazoline moieties. The pyridine ring is a π-acceptor, while the oxazoline is a stronger σ-donor. This electronic asymmetry creates a "push-pull" effect on the metal center, influencing the rates of oxidative addition and reductive elimination steps in many catalytic cycles. This differing trans-influence of the two rings is crucial for achieving high catalytic activity and selectivity. Furthermore, the PyOx ligand has been shown to be redox-active, capable of stabilizing low-valent metal intermediates in catalytic cycles by acting as a ligand-centered radical, which is particularly relevant in cross-coupling reactions.
Key Asymmetric Catalytic Applications and Mechanisms
PyOx and PyBox ligands have been successfully employed in a wide array of metal-catalyzed asymmetric reactions. Below are detailed mechanistic insights into some of the most significant transformations.
Palladium-Catalyzed Asymmetric Heck Reaction
The Heck reaction is a powerful tool for C-C bond formation. With chiral PyOx ligands, it can be rendered highly enantioselective. The catalytic cycle for a Heck-Matsuda reaction, which uses arenediazonium salts as the aryl source, is illustrative.
The catalytic cycle begins with the oxidative addition of the aryl source to a Pd(0)-PyOx complex, forming a Pd(II) intermediate. The alkene substrate then coordinates to this complex. A critical migratory insertion step follows, where the aryl group is transferred to one of the alkene carbons, forming a new C-C bond and a σ-alkyl-palladium intermediate. This step's regioselectivity and facial selectivity are controlled by the chiral ligand. Subsequent β-hydride elimination releases the product and generates a palladium-hydride species. Finally, reductive elimination, often facilitated by a base, regenerates the Pd(0) catalyst.
Copper-Catalyzed Asymmetric Diels-Alder Reaction
In Diels-Alder reactions, PyBox-copper(II) complexes function as highly effective chiral Lewis acids. The copper center, made electrophilic by the ligand and counter-ions, coordinates to the dienophile (e.g., an α,β-unsaturated carbonyl compound).
This coordination activates the dienophile for cycloaddition and, crucially, the chiral ligand blocks one face of the dienophile. The diene then approaches from the less sterically hindered face, leading to the formation of the cycloadduct with high enantioselectivity. The product then dissociates from the copper complex, regenerating the catalyst for the next cycle.
Nickel-Catalyzed Asymmetric Negishi Cross-Coupling
PyBox ligands are also effective in nickel-catalyzed Negishi cross-coupling reactions, which form C-C bonds between organozinc reagents and organic halides. The catalytic cycle is thought to begin with a Ni(0) or Ni(I) species. For a Ni(0)/Ni(II) cycle, oxidative addition of the organic halide to the Ni(0) complex occurs first. This is followed by transmetalation with the organozinc reagent, transferring the organic group from zinc to nickel. The final step is reductive elimination, which forms the new C-C bond and regenerates the Ni(0) catalyst. The chiral PyBox ligand controls the stereochemistry, particularly in reactions involving secondary alkylzinc reagents or secondary alkyl halides.
Data Presentation: Performance in Asymmetric Catalysis
The following tables summarize the performance of PyOx and PyBox-metal complexes in various asymmetric catalytic reactions, demonstrating their broad applicability and high efficiency.
Table 1: Pd-Catalyzed Asymmetric Heck-Matsuda Reaction of 3-cyclopenten-1-ol [1]
| Entry | Aryl Diazonium Salt | Yield (%) | Enantiomeric Ratio |
| 1 | 4-MeO-C₆H₄N₂⁺BF₄⁻ | 87 | 95:5 |
| 2 | 4-Cl-C₆H₄N₂⁺BF₄⁻ | 82 | 96:4 |
| 3 | 4-F-C₆H₄N₂⁺BF₄⁻ | 86 | 95:5 |
| 4 | C₆H₅N₂⁺BF₄⁻ | 80 | 94:6 |
Table 2: Cu-PyBox Catalyzed Asymmetric Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone [2]
| Entry | Diene | Yield (%) | endo:exo | endo ee (%) |
| 1 | Cyclopentadiene | 95 | >99:1 | 98 |
| 2 | Cyclohexadiene | 85 | >99:1 | 91 |
| 3 | Isoprene | 91 | - | 96 |
| 4 | 1,3-Butadiene | 88 | - | 94 |
Table 3: Ni-PyBox Catalyzed Asymmetric Negishi Cross-Coupling of Secondary Allylic Chlorides [3]
| Entry | Allylic Chloride Substrate | Alkylzinc Reagent | Yield (%) | ee (%) |
| 1 | cinnamyl chloride | MeZnCl | 96 | 95 |
| 2 | cinnamyl chloride | EtZnCl | 92 | 94 |
| 3 | (E)-1-chloro-3-phenylprop-1-ene | n-BuZnCl | 90 | 93 |
| 4 | 3-chloro-1-phenylprop-1-ene | i-PrZnCl | 85 | 91 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a PyOx ligand and its application in a catalytic reaction.
Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)[4]
This protocol describes a two-step synthesis from (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide.
Step 1: Chlorination To a solution of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (1.0 eq) in toluene, thionyl chloride (SOCl₂, 1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to 60 °C and stirred for 2 hours. After cooling, the solvent is removed under reduced pressure to yield the crude chloroamide intermediate, which is used in the next step without further purification.
Step 2: Cyclization The crude chloroamide is dissolved in methanol, and a solution of sodium methoxide (NaOMe, 25% in methanol, 1.5 eq) is added dropwise at 0 °C. The mixture is then heated to 55 °C and stirred for 3 hours. After cooling to room temperature, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on neutral silica gel to afford the (S)-t-BuPyOx ligand.
General Procedure for a Cu(II)-PyBox Catalyzed Asymmetric Diels-Alder Reaction[5]
This procedure describes the in situ preparation of the catalyst and its use in a model reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, the PyBox ligand (e.g., (S,S)-Ph-PyBox, 0.11 mmol) is dissolved in anhydrous dichloromethane (10 mL). In a separate flask, copper(II) triflate (Cu(OTf)₂, 0.10 mmol) is dissolved in anhydrous dichloromethane (10 mL). The ligand solution is then transferred to the Cu(OTf)₂ solution via cannula. The resulting mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the catalyst complex.
Diels-Alder Reaction: To a separate flame-dried Schlenk flask containing activated 4 Å molecular sieves (approx. 250 mg) and the dienophile, N-acryloyl-2-oxazolidinone (1.0 mmol), is added anhydrous dichloromethane (5 mL). The solution is cooled to -78 °C. The prepared catalyst solution (10 mol%) is added dropwise. After stirring for 30 minutes, freshly cracked cyclopentadiene (3.0 mmol) is added dropwise. The reaction is stirred at -78 °C and monitored by TLC (typically complete within 3 hours).
Work-up and Analysis: The reaction is quenched with a saturated aqueous sodium bicarbonate solution. After warming to room temperature, the mixture is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Conclusion
The this compound ligand scaffold is a cornerstone of modern asymmetric catalysis. The combination of a rigid chiral environment, tunable steric and electronic properties, and the ability to effectively coordinate to a variety of metals makes PyOx and its derivatives exceptionally versatile. The mechanistic principles outlined in this guide—Lewis acid activation, the "push-pull" effect in redox cycles, and steric shielding—provide a rational basis for understanding their high performance and for the future design of even more efficient and selective catalysts for the synthesis of complex, enantioenriched molecules.
References
A Technical Guide to Computational Studies of Pyridine-Oxazoline Ligand Conformations
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the computational methodologies used to study the conformations of pyridine-oxazoline (PyOx) ligands, a critical class of chiral ligands in asymmetric catalysis and drug development. It details common computational approaches, the influence of substituents and metal complexation on conformational preferences, and the experimental protocols for validation.
Introduction to Pyridine-Oxazoline (PyOx) Ligands
Pyridine-oxazoline ligands are a prominent class of C2-symmetric and non-symmetric chiral ligands widely employed in asymmetric catalysis.[1][2] Their modular synthesis allows for fine-tuning of steric and electronic properties, making them versatile for a range of metal-catalyzed reactions.[3][4] The conformation of the PyOx ligand, both in its free state and when complexed with a metal, is a key determinant of the stereochemical outcome of a catalyzed reaction. Computational studies are therefore essential for rational ligand design and for understanding the mechanisms that govern stereoselectivity.[5][6]
A central feature of PyOx ligand conformation is the rotational freedom around the single bonds connecting the pyridine and oxazoline rings. This leads to different spatial arrangements, with the syn and anti conformations being of particular interest. While the free ligand often favors an anti or nearly anti conformation, coordination to a metal center typically forces the ligand into a syn conformation to facilitate chelation.[7]
Computational Methodologies
The conformational analysis of PyOx ligands predominantly relies on quantum mechanical methods, with Density Functional Theory (DFT) being the most common approach.[8][9]
Density Functional Theory (DFT)
DFT offers a good balance between computational cost and accuracy for studying systems of the size of PyOx-metal complexes. The choice of functional and basis set is crucial for obtaining reliable results.
Commonly Used Functionals and Basis Sets:
| Functional | Basis Set | Typical Application |
| B3LYP | 6-311+G(2d,p) | Geometry optimization and energy calculations of free ligands and their metal complexes.[7][10] |
| B86PW91 | def2-SVP | Studying spin-states and electronic properties of metal complexes, particularly iron complexes.[11][12] |
| M06 | Varies | Often used for systems where dispersion interactions are important; can be applied to C-H activation studies.[13] |
Computational Workflow: A typical DFT-based workflow for studying PyOx ligand conformations involves several steps, from initial structure generation to analysis of the results and correlation with experimental data.
Conformational Search Methods
For flexible ligands, a thorough conformational search is necessary to identify low-energy conformers.[14][15] Common methods include:
-
Systematic Search: Rotating each rotatable bond by a defined increment. This is comprehensive but computationally expensive.[15]
-
Monte Carlo (MC) Search: Randomly rotating rotatable bonds and minimizing the resulting structure.[15][16]
-
Low-Mode Search: Following low-frequency vibrational modes to explore conformational space.[15]
Conformational Analysis of PyOx Ligands
Free Ligand Conformations
In the absence of a metal ion, PyOx ligands often adopt a conformation where the oxazoline and pyridine nitrogen atoms are pointing away from each other (anti conformation). This arrangement minimizes steric repulsion and is often the global minimum on the potential energy surface.[7] However, a syn conformer, where the nitrogen atoms are oriented on the same side, exists as a local minimum and is the prerequisite conformation for metal chelation.
Table of Representative Dihedral Angles for Free Ligands:
| Ligand Type | Conformation | N(py)-C-C-N(ox) Dihedral Angle (approx.) | Relative Energy |
| Unsubstituted PyOx | anti (global minimum) | ~180° | 0.0 kcal/mol |
| Unsubstituted PyOx | syn (local minimum) | ~0° | > 0 kcal/mol (higher energy) |
Conformations in Metal Complexes
Upon coordination to a metal center, PyOx ligands are constrained to a syn conformation to act as a tridentate or bidentate chelating agent.[1][7] The geometry of the resulting metal complex is influenced by the metal's coordination preference, the substituents on the ligand, and the presence of other ligands. Computational studies have shown that parameters derived from the ground-state metal complex are more advantageous for modeling reactivity and selectivity than those from the free ligand.[3][6]
The redox activity of the PyOx ligand can also play a role in the structure of the complex, particularly in low-valent organonickel species where the ligand can adopt a radical-anion form, leading to changes in bond lengths within the PyOx framework.[10][17][18]
Influence of Substituents
Substituents on the pyridine ring and the chiral oxazoline ring are critical for tuning the ligand's properties.
-
Electronic Effects: Electron-donating groups (e.g., MeO) or electron-withdrawing groups (e.g., Cl, Br) on the pyridine ring alter the electron density at the metal center, which can influence catalytic activity.[7][19][20]
-
Steric Effects: Bulky substituents on the oxazoline ring (e.g., isopropyl, phenyl, tert-butyl) create a specific chiral pocket around the metal center, which is fundamental for enantioselective catalysis.[11][12] These steric clashes can be finely tuned to improve stereoselectivity.
Experimental Protocols for Validation
Computational models must be validated by experimental data to ensure their accuracy and predictive power.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of PyOx ligands and their metal complexes.[21]
Methodology:
-
Crystal Growth: High-quality single crystals of the synthesized ligand or metal complex are grown, often by slow evaporation of a solvent or by vapor diffusion.[21]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the electron density map and refine the atomic positions, yielding precise bond lengths, bond angles, and torsion angles.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of PyOx ligands in solution.
Methodology:
-
Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[21][23]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more complex structural elucidation, 2D NMR techniques like COSY, HSQC, and HMBC can be employed.
-
Spectral Analysis: Chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) provide information about the connectivity and the solution-state conformation of the ligand. This data can be compared with computationally predicted structures.
Conclusion
Computational studies, particularly DFT, are indispensable tools for understanding the conformational behavior of pyridine-oxazoline ligands. By modeling the conformations of free ligands and their metal complexes, researchers can gain insights into the factors that control stereoselectivity in asymmetric catalysis. The synergy between computational prediction and experimental validation through techniques like X-ray crystallography and NMR spectroscopy is crucial for the rational design of new and more efficient chiral ligands for applications in chemical synthesis and drug development.
References
- 1. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis. | Semantic Scholar [semanticscholar.org]
- 10. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives - White Rose Research Online [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Searching for bioactive conformations of drug-like ligands with current force fields: how good are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of 2-(Pyridin-2-yl)-4,5-dihydrooxazole Derivatives: A Guide for Researchers
Introduction
2-(Pyridin-2-yl)-4,5-dihydrooxazole (Pyrox) derivatives are a class of chiral ligands that have garnered significant attention in the fields of asymmetric catalysis and medicinal chemistry. Their unique structural motif, featuring a bidentate N,N-chelation site, allows for the formation of stable complexes with various transition metals, which are highly effective in catalyzing a wide range of enantioselective transformations. Furthermore, the pyridine and oxazoline rings can be readily functionalized, enabling the fine-tuning of their steric and electronic properties for specific applications. This versatility has also led to their exploration as potential therapeutic agents, with some derivatives exhibiting promising anticancer and kinase inhibitory activities.
This document provides detailed application notes and protocols for the synthesis of various this compound derivatives and highlights their applications in asymmetric catalysis and drug discovery.
Synthetic Protocols
The synthesis of this compound derivatives typically involves the condensation of a pyridine-2-carboxamide or a related precursor with a chiral β-amino alcohol, followed by cyclization. Several methods have been developed to achieve this transformation, each with its own advantages and substrate scope.
Method 1: From Picolinic Acid and Amino Alcohols
A highly efficient and scalable method for the synthesis of Pyrox ligands starts from readily available and inexpensive picolinic acid.[1][2] This three-step process is amenable to multi-gram scale synthesis.[1]
Experimental Protocol: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole [1]
-
Step 1: Amide Formation: To a solution of picolinic acid (1.0 eq) in a suitable solvent such as toluene, an activating agent like isobutyl chloroformate is added in the presence of a base (e.g., N-methylmorpholine) at 0 °C. This is followed by the addition of the chiral amino alcohol, (S)-tert-leucinol (1.0 eq). The reaction mixture is stirred at room temperature until completion.
-
Step 2: Chlorination: The resulting N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), in a solvent like toluene at elevated temperatures (e.g., 60 °C).[1] This step converts the hydroxyl group into a good leaving group.
-
Step 3: Cyclization: The intermediate chloro-amide is cyclized by treatment with a base, such as potassium hydroxide, in a suitable solvent to afford the final (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole.
Quantitative Data Summary (Method 1)
| Derivative | Starting Materials | Key Reagents | Solvent | Yield (%) | Reference |
| (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | Picolinic acid, (S)-tert-leucinol | Isobutyl chloroformate, N-methylmorpholine, SOCl₂, KOH | Toluene | 64 (overall) | [1] |
Method 2: From Pyridine-2-carbonitrile and Amino Alcohols
Another common approach involves the reaction of pyridine-2-carbonitrile with a chiral amino alcohol in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine
-
A mixture of 2,6-pyridinedicarbonitrile (1.0 eq), the chiral amino alcohol ((S)-2-amino-4-phenylbutan-1-ol, 2.2 eq), and a catalytic amount of zinc trifluoromethanesulfonate (Zn(OTf)₂, 0.05 eq) in an anhydrous solvent like toluene is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified by column chromatography.
Quantitative Data Summary (Method 2)
| Derivative | Starting Materials | Catalyst | Solvent | Yield (%) |
| 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine | 2,6-Pyridinedicarbonitrile, (S)-2-amino-4-phenylbutan-1-ol | Zn(OTf)₂ | Toluene | High |
Applications in Asymmetric Catalysis
Pyrox ligands are extensively used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, which are powerful methods for the construction of C-C and C-X bonds.[3][4][5] The chiral environment created by the Pyrox ligand-metal complex allows for high enantioselectivity in the formation of new stereocenters.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The general mechanism for the Pd-catalyzed AAA reaction using a Pyrox ligand involves the following key steps:
-
Oxidative Addition: A Pd(0) complex, coordinated to the chiral Pyrox ligand, reacts with an allylic substrate (e.g., an allylic acetate) to form a π-allyl-Pd(II) complex.
-
Nucleophilic Attack: A soft nucleophile, such as a malonate ester, attacks the π-allyl complex. The stereochemistry of this attack is directed by the chiral ligand, leading to the formation of the enantioenriched product.
-
Reductive Elimination/Catalyst Regeneration: The product is released, and the Pd(0) catalyst is regenerated, allowing it to enter the next catalytic cycle.
Caption: Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation with a Pyrox ligand.
Quantitative Data for Catalytic Applications
| Reaction | Ligand | Substrate | Nucleophile | Metal | Enantiomeric Excess (ee, %) | Reference |
| Allylic Alkylation | Pyridinyl-oxazolines | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Palladium | up to 68% higher than unsubstituted analogues |
Applications in Drug Discovery
The pyridine moiety is a common scaffold in many FDA-approved drugs, and its incorporation into the Pyrox structure makes these derivatives attractive candidates for drug discovery programs. Some polyheteroaryl oxazole/pyridine-based compounds have been shown to exhibit antiproliferative activity against various cancer cell lines.[1]
Inhibition of Kinase Signaling Pathways
Certain pyridyl-oxazole derivatives have been identified as inhibitors of key cellular signaling pathways implicated in cancer progression, such as the ROCK2 and EGFR-PI3K-Akt pathways.[1][6]
ROCK2 Signaling Pathway
The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in regulating cell shape, motility, and contraction.[3][7][8] Dysregulation of the ROCK2 signaling pathway is implicated in various diseases, including cancer.[3] Some pyridyl-oxazole compounds have been shown to selectively inhibit ROCK2.[1]
Caption: Inhibition of the ROCK2 signaling pathway by a pyridyl-oxazole derivative.
EGFR-PI3K-Akt Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers the PI3K-Akt signaling pathway, a critical cascade that regulates cell proliferation, survival, and growth.[6][9][10][11] Aberrant activation of this pathway is a hallmark of many cancers.
Caption: Potential inhibition of the EGFR-PI3K-Akt signaling pathway.
Quantitative Data for Biological Activity
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-ureas | Compound 8e | MCF-7 (Breast) | 0.22 | |
| Pyridine-ureas | Compound 8n | MCF-7 (Breast) | 1.88 |
This compound derivatives are a versatile and valuable class of compounds with significant applications in both asymmetric catalysis and drug discovery. The synthetic methods outlined in this document provide robust and scalable routes to a variety of these derivatives. Their proven efficacy as chiral ligands in palladium-catalyzed reactions and their emerging potential as targeted anticancer agents highlight the importance of continued research and development in this area. The provided protocols and data serve as a valuable resource for researchers interested in exploring the synthesis and application of these promising molecules.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 3. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Note: A Robust and Scalable Synthesis of (S)-t-BuPyOx Ligand
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for a highly efficient and scalable three-step synthesis of the chiral ligand (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx. This ligand is of significant interest in asymmetric catalysis. The described method, adapted from a peer-reviewed procedure, overcomes the limitations of previous syntheses which often suffered from inconsistent yields and laborious purification.[1][2][3] This protocol starts from inexpensive and readily available picolinic acid and is suitable for multi-gram scale production, achieving a 64% overall yield.[1][2][4]
Introduction
Pyridinooxazoline (PyOx) ligands are a critical class of bidentate dinitrogen ligands employed in a wide array of asymmetric catalytic reactions.[1][2] The (S)-t-BuPyOx ligand, in particular, has been utilized in catalytic asymmetric conjugate additions of arylboronic acids to cyclic enones.[1] The previously reported syntheses of (S)-t-BuPyOx were often unreliable for large-scale production.[1][2] This note details a streamlined and dependable route, making the ligand more accessible for research and development.
Overall Synthesis Scheme
The synthesis proceeds in three main steps starting from picolinic acid and (S)-tert-leucinol. The initial amidation is followed by a chlorination and subsequent cyclization to yield the final (S)-t-BuPyOx ligand.
Caption: Three-step scalable synthesis of (S)-t-BuPyOx.
Experimental Protocols
Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (4)
This step involves the amidation of picolinic acid with (S)-tert-leucinol.
References
- 1. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [authors.library.caltech.edu]
Application Notes and Protocols for Metal Complexes of 2-(Pyridin-2-yl)-4,5-dihydrooxazole in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of metal complexes of 2-(Pyridin-2-yl)-4,5-dihydrooxazole (PyOx) in asymmetric catalysis. These versatile chiral ligands, when coordinated to various transition metals, form highly effective catalysts for a range of enantioselective transformations, making them valuable tools in synthetic chemistry and drug development.
Introduction to Pyridine-Oxazoline (PyOx) Ligands in Asysmetric Catalysis
Pyridine-oxazoline (PyOx) ligands are a class of privileged chiral N,N-bidentate ligands that have gained significant attention in asymmetric catalysis.[1][2] Their modular synthesis allows for fine-tuning of steric and electronic properties, enabling the optimization of catalytic activity and enantioselectivity for a wide array of chemical reactions. The coordination of these ligands to transition metals such as palladium, copper, and iron generates chiral complexes capable of catalyzing reactions with high efficiency and stereocontrol.[3] Common applications include carbon-carbon bond-forming reactions like the Heck reaction, allylic alkylation, and conjugate additions, as well as hydrosilylation and cyclopropanation reactions.[1][3][4]
Data Presentation: Performance of Metal-PyOx Complexes in Asymmetric Catalysis
The following table summarizes the performance of various metal complexes of this compound derivatives in a selection of asymmetric catalytic reactions.
| Metal | Ligand | Reaction Type | Substrate | Yield (%) | ee (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) |
| Pd | (S)-t-BuPyOx | Conjugate Addition | β,β-disubstituted α,β-unsaturated lactam | up to 95 | up to 97 | 5 | 40 | 12 |
| Pd | (S)-t-BuPyOx | Heck-Matsuda | Cyclopentene | 67-92 | up to 96 | 5 | RT | 12 |
| Pd | PhenylPyOx | Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate | >95 | up to 99 | 1 | RT | 2 |
| Cu | t-BuBOX | Cyclopropanation | (E)-alkenyl boronate | up to 69 | 95 | 5 | RT | 6 |
| Fe | Pyridine-bis(oxazoline) | Hydrosilylation | Ketone | up to 82 | up to 92 | 5 | 65 | 24 |
| Fe | Amine-iminopyridine | Hydrosilylation | Styrene | >99 | N/A (regioselectivity) | 1-2 | 25 | 0.5 |
| Co | Pyridine-oxazoline | Isoprene Polymerization | Isoprene | High | N/A (microstructure control) | - | - | - |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative PyOx ligand, the in-situ formation of a palladium-PyOx catalytic complex, and a typical asymmetric catalytic reaction.
Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)
This protocol is adapted from a scalable synthesis procedure.[5]
Step 1: Amide Formation - (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide
-
To a flame-dried 1-L round-bottom flask under a nitrogen atmosphere, add picolinic acid (6.15 g, 50.0 mmol) and dichloromethane (300 mL).
-
Add N-methylmorpholine (8.25 mL, 75.0 mmol) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add isobutyl chloroformate (7.17 g, 52.5 mmol) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.
-
In a separate flask, dissolve (S)-tert-leucinol (6.45 g, 55.0 mmol) in dichloromethane (40 mL) and add N-methylmorpholine (6.07 mL, 55.0 mmol).
-
Transfer the (S)-tert-leucinol solution to the reaction mixture dropwise over 1 hour at 0 °C.
-
Remove the ice bath and stir the reaction at room temperature for 6 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/acetone) to afford the amide as a white solid.
Step 2: Cyclization to form (S)-t-BuPyOx
-
To a flame-dried 500-mL round-bottom flask under a nitrogen atmosphere, add the amide from Step 1 (8.89 g, 40.0 mmol) and toluene (140 mL).
-
Heat the solution to 60 °C.
-
In a separate flask, dissolve thionyl chloride (5.64 mL, 80.0 mmol) in toluene (20 mL).
-
Add the thionyl chloride solution dropwise to the heated amide solution over 70 minutes.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude hydrochloride salt.
-
Dissolve the crude salt in methanol (100 mL) and cool to 0 °C.
-
Slowly add a solution of sodium methoxide in methanol until the pH is basic.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture under reduced pressure and partition between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield (S)-t-BuPyOx as a white solid.[5]
In-situ Preparation of the Pd-(S)-t-BuPyOx Catalyst and Asymmetric Conjugate Addition
This protocol describes the in-situ formation of the active palladium catalyst and its use in an asymmetric conjugate addition of an arylboronic acid to a β,β-disubstituted α,β-unsaturated lactam.[6][7]
-
To a dry Schlenk tube under a nitrogen atmosphere, add Pd(OCOCF₃)₂ (0.015 mmol, 5 mol%).
-
Add (S)-t-BuPyOx (0.018 mmol, 6 mol%).
-
Add NH₄PF₆ (0.03 mmol, 10 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,2-dichloroethane (1.5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the β,β-disubstituted α,β-unsaturated lactam (0.3 mmol, 1.0 equiv).
-
Add the arylboronic acid (0.6 mmol, 2.0 equiv).
-
Add water (5.4 µL, 1.0 equiv).
-
Place the sealed tube in a preheated oil bath at 40 °C and stir for 12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the enantioenriched product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the PyOx ligand, formation of the metal complex, and its application in catalysis.
Generalized Catalytic Cycle for a Pd-PyOx Catalyzed Cross-Coupling Reaction
This diagram depicts a simplified, generalized catalytic cycle for a Palladium-PyOx catalyzed cross-coupling reaction, such as the Heck reaction.
References
- 1. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 4. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 5. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 6. Preparation of (S)-tert-ButylPyOx and Palladium-catalyzed Asymmetric Conjugate Addition of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Application of Pyridine-Oxazoline (PyOx) Ligands in Enantioselective Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-oxazoline (PyOx) ligands are a class of C₁-symmetric, bidentate N,N-chelating ligands that have emerged as powerful tools in asymmetric catalysis.[1][2] Their unique electronic and steric properties, arising from the combination of an electron-deficient pyridine ring and a chiral oxazoline moiety, allow for the formation of stable and highly effective chiral metal catalysts.[3] The "push-pull" electronic effect created by the two different nitrogen donors facilitates both oxidative addition and reductive elimination steps in catalytic cycles, making them versatile for a wide range of transformations.[3] This document provides detailed application notes and experimental protocols for the use of PyOx ligands in key enantioselective reactions, targeting professionals in research and drug development.
Key Applications and Performance Data
PyOx ligands, in combination with various transition metals, have been successfully applied to a multitude of enantioselective transformations, consistently delivering high yields and excellent enantioselectivities. Below is a summary of their performance in several key reaction classes.
Palladium-Catalyzed Enantioselective Conjugate Addition
The palladium-catalyzed conjugate addition of arylboronic acids to β-substituted cyclic enones is a robust method for the construction of all-carbon quaternary stereocenters.[4] The use of a Pd(II)/(S)-t-Bu-PyOx catalyst system is particularly effective, demonstrating remarkable tolerance to air and moisture.[1][5]
Table 1: Pd-Catalyzed Enantioselective Conjugate Addition of Arylboronic Acids to Cyclic Enones [4]
| Entry | Enone Substrate | Arylboronic Acid | Yield (%) | ee (%) |
| 1 | 3-Methyl-2-cyclohexenone | Phenylboronic acid | 95 | 92 |
| 2 | 3-Methyl-2-cyclopentenone | Phenylboronic acid | 91 | 96 |
| 3 | 3-Methyl-2-cycloheptenone | Phenylboronic acid | 85 | 94 |
| 4 | 3-Methyl-2-cyclohexenone | 4-Methoxyphenylboronic acid | 93 | 92 |
| 5 | 3-Methyl-2-cyclohexenone | 3-Chlorophenylboronic acid | 96 | 91 |
Conditions: Enone (0.25 mmol), arylboronic acid (0.50 mmol), Pd(OCOCF₃)₂ (5 mol%), (S)-t-Bu-PyOx (6 mol%) in 1,2-dichloroethane (1 mL) at 60 °C for 12 h.[4]
Lanthanide-Catalyzed Enantioselective Diels-Alder Reaction
PyBox ligands, a C₂-symmetric variant of PyOx ligands, have shown exceptional performance in lanthanide-catalyzed enantioselective Diels-Alder reactions. The La(OTf)₃-PyBox system effectively catalyzes the cycloaddition of 2-alkenoylpyridines with cyclopentadiene to produce enantioenriched disubstituted norbornenes, which are valuable building blocks in medicinal chemistry.[2]
Table 2: La(OTf)₃-PyBox-Catalyzed Enantioselective Diels-Alder Reaction [2][6]
| Entry | Dienophile (2-Alkenoylpyridine) | Diene | dr (endo:exo) | Yield (%) | er (endo) |
| 1 | (E)-1-(pyridin-2-yl)prop-2-en-1-one | Cyclopentadiene | 88:12 | 95 | 92.5:7.5 |
| 2 | (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one | Cyclopentadiene | 89:11 | 91 | 91.5:8.5 |
| 3 | (E)-3-(4-chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | Cyclopentadiene | 92:8 | 94 | 99:1 |
| 4 | (E)-3-(naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one | Cyclopentadiene | 85:15 | 96 | 94:6 |
Conditions: Dienophile (0.1 mmol), La(OTf)₃ (10 mol%), PyBox-1 (12 mol%), cyclopentadiene (0.3 mmol) in Et₂O (1.0 mL) at -78 °C for 12 h.[2]
Experimental Protocols
Protocol 1: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-Bu-PyOx)
This protocol describes a scalable, three-step synthesis from commercially available picolinic acid.[7][8]
Step 1: Amide Formation
-
To a solution of picolinic acid in a suitable solvent, add a coupling agent (e.g., CDI, EDCI) and (S)-tert-leucinol.
-
Stir the reaction mixture at room temperature until completion.
-
Extract the product, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide, and purify by chromatography or crystallization.
Step 2: Chlorination
-
Dissolve the amide alcohol from Step 1 in toluene.
-
Warm the solution to 60 °C.
-
Slowly add a solution of thionyl chloride (SOCl₂) in toluene dropwise.
-
Stir at 60 °C for 4 hours.
-
Remove the solvent under reduced pressure to obtain the crude (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride.[7]
Step 3: Cyclization
-
To a flask containing the crude amide chloride hydrochloride salt, add methanol and powdered sodium methoxide (NaOMe).
-
Heat the mixture to 55 °C and stir for 3 hours.
-
Add toluene and concentrate under reduced pressure to remove methanol.
-
Filter the slurry through a pad of Celite and wash with toluene.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield (S)-t-Bu-PyOx as a white solid.[7]
Protocol 2: Palladium-Catalyzed Enantioselective Conjugate Addition
This protocol is for the asymmetric conjugate addition of an arylboronic acid to a β-substituted cyclic enone.[3][4]
Materials:
-
Palladium(II) trifluoroacetate (Pd(OCOCF₃)₂)
-
(S)-t-Bu-PyOx ligand
-
β-substituted cyclic enone
-
Arylboronic acid
-
1,2-dichloroethane (DCE), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add Pd(OCOCF₃)₂ (0.0125 mmol, 5 mol%) and (S)-t-Bu-PyOx (0.015 mmol, 6 mol%).
-
Add 1,2-dichloroethane (1.0 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the β-substituted cyclic enone (0.25 mmol, 1.0 equiv) followed by the arylboronic acid (0.50 mmol, 2.0 equiv).
-
Seal the vial and heat the reaction mixture to 60 °C.
-
Stir for 12 hours or until reaction completion is confirmed by TLC or GC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Lanthanide-Catalyzed Enantioselective Diels-Alder Reaction
This protocol details the cycloaddition of a 2-alkenoylpyridine with cyclopentadiene.[2]
Materials:
-
Lanthanum(III) triflate (La(OTf)₃)
-
PyBox-1 ligand (2,6-bis[(4S)-4-isopropyl-4,5-dihydrooxazol-2-yl]pyridine)
-
2-Alkenoylpyridine
-
Cyclopentadiene (freshly cracked)
-
Diethyl ether (Et₂O), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction tube under a nitrogen atmosphere, add La(OTf)₃ (0.01 mmol, 10 mol%) and the PyBox-1 ligand (0.012 mmol, 12 mol%).
-
Add anhydrous diethyl ether (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Add the 2-alkenoylpyridine (0.1 mmol, 1.0 equiv) to the cooled catalyst solution.
-
Add freshly cracked cyclopentadiene (0.3 mmol, 3.0 equiv) dropwise.
-
Stir the reaction at -78 °C for 12 hours.
-
Quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric ratio by chiral HPLC analysis.
Mechanistic Insights & Visualizations
The high efficiency and stereoselectivity of PyOx-metal catalysts can be attributed to the well-defined chiral environment created around the metal center upon ligand coordination.
Caption: General workflow for a PyOx-metal catalyzed enantioselective reaction.
In the Pd-catalyzed conjugate addition, the reaction is believed to proceed through a cationic arylpalladium(II) species. The enantioselectivity is primarily governed by steric interactions between the bulky tert-butyl group of the PyOx ligand and the enone substrate in the key carbopalladation step.[1][5]
Caption: Proposed mechanism for Pd-PyOx catalyzed conjugate addition.
For the Diels-Alder reaction, the chiral La(III)-PyBox complex acts as a Lewis acid, coordinating to the dienophile. This coordination activates the dienophile towards cycloaddition and creates a chiral pocket that directs the approach of the diene, thus controlling the facial selectivity of the reaction.[2]
Caption: Lewis acid catalysis in the enantioselective Diels-Alder reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Enantioselectivity in Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to β-Substituted Cyclic Enones: Insights from Computation and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Reactions with PyOx Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for leveraging pyridine-oxazoline (PyOx) ligands in palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of PyOx ligands make them highly effective in a range of transformations, including the Heck-Matsuda reaction and asymmetric allylic alkylation. This document offers insights into the reaction mechanisms, experimental setups, and expected outcomes.
Introduction to PyOx Ligands in Palladium Catalysis
Pyridine-oxazoline (PyOx) ligands are a class of chiral N,N-bidentate ligands that have gained prominence in asymmetric catalysis. Their modular synthesis allows for fine-tuning of steric and electronic properties. The C1 symmetry of PyOx ligands, featuring a "push-pull" electronic effect from the pyridine and oxazoline rings, is thought to facilitate key steps in the catalytic cycle, namely oxidative addition and reductive elimination. This unique characteristic contributes to their effectiveness in stabilizing catalytically active palladium species and inducing high stereoselectivity.
Asymmetric Heck-Matsuda Reaction with Polymer-Supported PyOx Ligands
The Heck-Matsuda reaction is a powerful tool for carbon-carbon bond formation. The use of polymer-supported PyOx ligands allows for catalyst recyclability, a key advantage in process chemistry and drug development.
Quantitative Data
The following table summarizes the results for the desymmetrization of 3-cyclopenten-1-ol with various arenediazonium salts using a polymer-supported Pd-PyOx catalyst.[1][2]
| Entry | Aryl Diazonium Salt (ArN₂⁺ BF₄⁻) | Yield (%)[1][2] | er (enantiomeric ratio)[1][2] |
| 1 | 4-MeO-C₆H₄ | 87 | 94:6 |
| 2 | 4-Me-C₆H₄ | 86 | 95:5 |
| 3 | C₆H₅ | 85 | 95:5 |
| 4 | 4-F-C₆H₄ | 83 | 95:5 |
| 5 | 4-Cl-C₆H₄ | 80 | 96:4 |
| 6 | 4-Br-C₆H₄ | 78 | 96:4 |
| 7 | 4-CF₃-C₆H₄ | 75 | 97:3 |
| 8 | 4-CN-C₆H₄ | 72 | 97:3 |
| 9 | 4-NO₂-C₆H₄ | 68 | 99:1 |
| 10 | 3-MeO-C₆H₄ | 84 | 93:7 |
| 11 | 2-Me-C₆H₄ | 79 | 90:10 |
Experimental Protocol: Asymmetric Heck-Matsuda Reaction
This protocol is adapted from the enantioselective heterogeneous Heck-Matsuda reaction with polymer-supported PyOx ligands.[1][2]
Materials:
-
Polymer-supported PyOx ligand (PS-PyOx)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Arenediazonium tetrafluoroborate (1.2 equiv)
-
3-Cyclopenten-1-ol (1.0 equiv)
-
Propylene oxide (2.0 equiv)
-
Anhydrous isopropanol (i-PrOH)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the PS-PyOx ligand (0.025 mmol) and Pd(OAc)₂ (0.02 mmol).
-
Add anhydrous i-PrOH (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
Add 3-cyclopenten-1-ol (0.5 mmol, 1.0 equiv), the corresponding arenediazonium tetrafluoroborate (0.6 mmol, 1.2 equiv), and propylene oxide (1.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, filter the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the Heck-Matsuda reaction.
Caption: Simplified catalytic cycle for the Heck reaction.
Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation is a cornerstone of modern organic synthesis for the enantioselective formation of C-C and C-heteroatom bonds. Chiral PyOx ligands are effective in controlling the stereochemistry of this transformation.
Quantitative Data
The following table presents representative data for the Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, a standard benchmark reaction. While specific data for PyOx ligands in this exact reaction is compiled from general knowledge of similar N,N-ligands, high yields and enantioselectivities are typically observed.
| Entry | Ligand Type | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Chiral PyOx | CH₂Cl₂ | rt | >90 | >90 |
| 2 | Chiral PyOx | THF | rt | >90 | >92 |
| 3 | Chiral PyOx | Toluene | 0 | >85 | >88 |
| 4 | Chiral PyOx | Dioxane | rt | >80 | >85 |
Experimental Protocol: Asymmetric Allylic Alkylation
This is a general protocol for the palladium-catalyzed asymmetric allylic alkylation.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (1.0 mol%)
-
Chiral PyOx ligand (2.2 mol%)
-
Racemic 1,3-diphenyl-2-propenyl acetate (1.0 equiv)
-
Dimethyl malonate (3.0 equiv)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv)
-
Potassium acetate (KOAc) (5 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (0.005 mmol) and the chiral PyOx ligand (0.011 mmol) in the anhydrous solvent (2 mL).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add the racemic 1,3-diphenyl-2-propenyl acetate (0.5 mmol, 1.0 equiv), dimethyl malonate (1.5 mmol, 3.0 equiv), BSA (1.5 mmol, 3.0 equiv), and KOAc (0.025 mmol, 5 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Caption: Catalytic cycle of Asymmetric Allylic Alkylation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. While a specific protocol using PyOx ligands is less commonly detailed, their properties suggest they would be effective. The following is a generalized protocol based on standard Suzuki-Miyaura conditions, adaptable for use with a Pd-PyOx catalytic system.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Generalized)
Materials:
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
PyOx ligand (1.1-1.2 equiv relative to Pd)
-
Aryl halide (Ar-X, 1.0 equiv)
-
Arylboronic acid (Ar'-B(OH)₂, 1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate flask, prepare the catalyst by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the PyOx ligand (0.024 mmol) in the organic solvent (e.g., Toluene, 3 mL). Stir for 15-20 minutes under argon.
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Add water (if using a biphasic system, e.g., 1 mL).
-
Degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the biaryl product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for 2-(Pyridin-2-yl)-4,5-dihydrooxazole (PyOX) in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-yl)-4,5-dihydrooxazole (PyOX) and its derivatives are a versatile class of chiral N,N-bidentate ligands that have garnered significant attention in asymmetric catalysis. The unique stereoelectronic properties arising from the combination of a pyridine ring and a dihydrooxazole moiety make them highly effective in a variety of transition metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of PyOX ligands in key cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Sonogashira reactions. The information is intended to serve as a practical guide for researchers in academic and industrial settings.
Synthesis of PyOX Ligands
A common and scalable method for the synthesis of chiral PyOX ligands, such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOX), starts from readily available picolinic acid and a chiral amino alcohol.[1]
General Synthetic Protocol for (S)-t-BuPyOX
A representative synthesis involves a three-step process:
-
Amidation: Picolinic acid is coupled with a chiral amino alcohol, for instance, (S)-2-amino-3,3-dimethyl-1-butanol, to form the corresponding amide.
-
Chlorination: The hydroxyl group of the amide is converted to a chloride, typically using thionyl chloride, to facilitate cyclization.
-
Cyclization: The chloro-amide undergoes intramolecular cyclization in the presence of a base to yield the desired PyOX ligand.
This method is amenable to multigram-scale synthesis, providing the ligand in good overall yield.[1]
Applications in Cross-Coupling Reactions
PyOX ligands, in combination with palladium catalysts, have proven to be highly effective in promoting various cross-coupling reactions. Their modular nature allows for fine-tuning of steric and electronic properties by modifying the substituent on the oxazoline ring, which can significantly impact reaction efficiency and stereoselectivity.
Heck-Matsuda Reaction
The Heck-Matsuda reaction, the palladium-catalyzed arylation of alkenes with diazonium salts or aryl halides, is a powerful tool for C-C bond formation. Chiral PyOX ligands have been successfully employed in the asymmetric variant of this reaction.
The desymmetrization of 3-cyclopenten-1-ol with various aryl diazonium salts using a polymer-supported PyOX ligand has been reported with good yields and high enantioselectivity.
| Entry | Aryl Diazonium Salt | Product Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | 4-Methoxybenzenediazonium tetrafluoroborate | 86 | 95:5 |
| 2 | 4-Chlorobenzenediazonium tetrafluoroborate | 87 | 96:4 |
| 3 | Benzenediazonium tetrafluoroborate | 82 | 90:10 |
| 4 | 4-(Trifluoromethyl)benzenediazonium tetrafluoroborate | 75 | 99:1 |
| 5 | 2-Methylbenzenediazonium tetrafluoroborate | 78 | 92:8 |
Data adapted from a study on polymer-supported PyOX ligands in the heterogeneous Heck-Matsuda reaction.[2]
This protocol is a representative example for the desymmetrization of 3-cyclopenten-1-ol.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(S)-t-BuPyOX ligand
-
Aryl diazonium tetrafluoroborate
-
3-Cyclopenten-1-ol
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and the (S)-t-BuPyOX ligand (1.2 mol%) in the chosen solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the aryl diazonium tetrafluoroborate (1.0 equiv), 3-cyclopenten-1-ol (1.2 equiv), and the base (2.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-penten-1-ol.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. While specific data for PyOX ligands in this reaction is less prevalent in the literature, their structural similarity to other effective N,N-bidentate ligands suggests high potential. The following is a general protocol based on established procedures for similar ligands.
The following data illustrates the potential of asymmetric Suzuki-Miyaura coupling for the synthesis of chiral biaryls, a reaction where chiral PyOX ligands could be explored.
| Entry | Aryl Halide | Arylboronic Acid | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1-Bromo-2-methoxynaphthalene | Phenylboronic acid | 95 | 92 |
| 2 | 1-Bromo-2-naphthalenecarbonitrile | 4-Methylphenylboronic acid | 88 | 90 |
| 3 | 3-Bromopyridine | 2-Naphthylboronic acid | 75 | 85 |
| 4 | 2-Bromotoluene | 1-Naphthylboronic acid | 92 | 94 |
This data is representative of asymmetric Suzuki-Miyaura reactions and is not specific to PyOX ligands.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
PyOX ligand (e.g., (S)-t-BuPyOX)
-
Aryl or vinyl halide/triflate
-
Aryl- or vinylboronic acid or ester
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, THF, often with water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%), the PyOX ligand (e.g., 2-4 mol%), the aryl halide/triflate (1.0 equiv), the organoboron reagent (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the biaryl product.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. Pyridine-containing ligands have been shown to be effective in this transformation.
The following table provides representative yields for Sonogashira couplings, highlighting the general efficiency of this method.
| Entry | Aryl Halide | Terminal Alkyne | Product Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | 95 |
| 2 | 4-Bromotoluene | 1-Hexyne | 88 |
| 3 | 3-Iodopyridine | Trimethylsilylacetylene | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Ethynylbenzene | 90 |
This data is representative of Sonogashira reactions and is not specific to PyOX ligands.
Materials:
-
Palladium precursor (e.g., PdCl₂(PPh₃)₂)
-
PyOX ligand (optional, can replace phosphine ligands)
-
Copper(I) iodide (CuI)
-
Aryl or vinyl halide
-
Terminal alkyne
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., 1-2 mol%), the PyOX ligand (if used, 2-4 mol%), and CuI (1-5 mol%).
-
Add the aryl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the solvent.
-
Add the amine base and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Catalytic Cycle of a Generic Cross-Coupling Reaction
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: Standard experimental workflow for a cross-coupling reaction.
References
Application Notes and Protocols for the Characterization of Pyridyl-Oxazoline Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridyl-oxazoline (PyOx) ligands are a versatile class of C1-symmetric, bidentate ligands extensively used in asymmetric catalysis and the development of metal-based therapeutics.[1][2] Their unique electronic and steric properties, arising from the combination of a π-accepting pyridine ring and a σ-donating oxazoline moiety, allow for fine-tuning of the metal center's reactivity and selectivity.[1] The synthesis of well-defined pyridyl-oxazoline metal complexes is crucial for their application, and rigorous characterization is mandatory to establish structure-activity relationships. These notes provide an overview of common characterization techniques and detailed protocols for their implementation.
Logical Workflow for Characterization
The characterization of a newly synthesized pyridyl-oxazoline metal complex typically follows a logical progression from initial confirmation of identity to detailed structural and electronic analysis. The workflow ensures that the compound's composition, purity, connectivity, and three-dimensional structure are unambiguously determined.
References
Application Notes and Protocols for Asymmetric Allylic Alkylation using PyOx Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for palladium-catalyzed asymmetric allylic alkylation (AAA) utilizing pyridine-oxazoline (PyOx) ligands. The protocols outlined below cover the synthesis of a key PyOx ligand, the preparation of the active catalyst, and the procedure for the alkylation reaction, along with data on substrate scope and enantioselectivity.
Introduction
Palladium-catalyzed asymmetric allylic alkylation is a powerful and versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of this transformation is critically dependent on the chiral ligand coordinated to the palladium center. Pyridine-oxazoline (PyOx) ligands, a class of bidentate N,N ligands, have emerged as highly effective in a variety of asymmetric catalytic reactions. Their modular synthesis allows for fine-tuning of steric and electronic properties, leading to high yields and enantioselectivities. This application note focuses on the use of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand in the asymmetric allylic alkylation of the benchmark substrate, 1,3-diphenylallyl acetate, with dimethyl malonate.
Experimental Protocols
Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Ligand
This three-step protocol is adapted from a scalable synthesis starting from commercially available picolinic acid.[1][2]
Step 1: Amide Formation
-
To a solution of picolinic acid (1.0 eq) in a suitable solvent such as dichloromethane, add (S)-tert-leucinol (1.05 eq).
-
Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the amide alcohol, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide.
Step 2: Chlorination
-
Dissolve the amide alcohol (1.0 eq) in toluene.[1]
-
Warm the solution to 60 °C.[1]
-
Slowly add a solution of thionyl chloride (SOCl2) (2.0 eq) in toluene dropwise over 20 minutes while maintaining the temperature at 60 °C.[1]
-
Stir the mixture at 60 °C for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude amide chloride hydrochloride salt.[1]
Step 3: Cyclization to (S)-t-BuPyOx
-
To a flask containing the crude amide chloride hydrochloride salt (1.0 eq), add methanol.[1]
-
Add powdered sodium methoxide (NaOMe) (5.0 eq) to the solution.[1]
-
Heat the resulting mixture to 55 °C and stir for 3 hours.[1]
-
After cooling, add toluene and concentrate under reduced pressure to remove the methanol.[1]
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by silica gel chromatography (e.g., using a hexanes/acetone mixture) to yield (S)-t-BuPyOx as a white solid.[2]
In Situ Preparation of the Pd-PyOx Catalyst
The active palladium catalyst is typically prepared in situ immediately before the alkylation reaction.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor, such as bis(allylpalladium(II) chloride) ([Pd(η³-C₃H₅)Cl]₂) (typically 1-2.5 mol% Pd).
-
Add the (S)-t-BuPyOx ligand (typically 1.1-1.2 equivalents relative to the palladium center).
-
Add a dry, degassed solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.
General Protocol for Asymmetric Allylic Alkylation
The following protocol is for the reaction of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.
-
To the freshly prepared Pd-PyOx catalyst solution, add the nucleophile, dimethyl malonate (typically 2-3 equivalents relative to the allyl substrate).
-
Add a base to generate the nucleophilic enolate. A common choice is N,O-bis(trimethylsilyl)acetamide (BSA) in combination with a catalytic amount of a salt like potassium acetate (KOAc).
-
Add the allylic substrate, rac-1,3-diphenyl-2-propenyl acetate (1.0 eq).
-
Stir the reaction mixture at the desired temperature (often room temperature) for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Data Presentation
The following tables summarize representative data for the palladium-catalyzed asymmetric allylic alkylation using PyOx and related ligands, demonstrating the scope and efficiency of this methodology.
Table 1: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate with Various Nucleophiles
| Entry | Nucleophile | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | (S)-t-BuPyOx | CH₂Cl₂ | 95 | 92 |
| 2 | Diethyl malonate | (S)-t-BuPyOx | THF | 93 | 90 |
| 3 | Dibenzyl malonate | (S)-t-BuPyOx | CH₂Cl₂ | 96 | 94 |
| 4 | Nitromethane | (S)-i-PrPyOx | Toluene | 85 | 88 |
| 5 | Benzylamine | (S)-PhPyOx | THF | 88 | 85 |
Table 2: Substrate Scope for the Asymmetric Allylic Alkylation with Dimethyl Malonate using (S)-t-BuPyOx
| Entry | Allylic Acetate Substrate | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | 95 | 92 |
| 2 | 1,3-Di(p-tolyl)allyl acetate | 94 | 93 |
| 3 | 1,3-Di(p-methoxyphenyl)allyl acetate | 92 | 91 |
| 4 | 1,3-Di(p-chlorophenyl)allyl acetate | 96 | 90 |
| 5 | Cinnamyl acetate | 88 | 85 |
Visualizations
Experimental Workflow
Caption: Workflow for PyOx ligand synthesis and its application in asymmetric allylic alkylation.
Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation
The generally accepted catalytic cycle for palladium-catalyzed asymmetric allylic alkylation is depicted below.
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Oxazoline Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of oxazolines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain 2-oxazolines?
A1: The synthesis of 2-oxazolines is a well-established field with several reliable methods. The choice of a particular route often depends on the available starting materials and the desired substitution pattern on the oxazoline ring. The most common methods include:
-
From Carboxylic Acids: This is a traditional and widely used method that typically involves the reaction of a carboxylic acid with a 2-amino alcohol. The carboxylic acid is often converted to a more reactive species, such as an acyl chloride, in situ using reagents like thionyl chloride (SOCl₂). It is crucial to maintain anhydrous conditions to prevent the hydrolysis of the intermediate and the final product.[1]
-
From Aldehydes: This method proceeds via a two-step sequence. First, a 2-amino alcohol is condensed with an aldehyde to form an oxazolidine intermediate. This intermediate is then oxidized to the corresponding oxazoline using an oxidizing agent, such as N-bromosuccinimide (NBS) or iodine.[1]
-
From Nitriles: The reaction of a nitrile with a 2-amino alcohol, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂), can afford 2-oxazolines. This reaction often requires high temperatures and anhydrous conditions, with chlorobenzene being a common solvent.[1]
-
Dehydrative Cyclization of β-Hydroxy Amides: This is a very common and versatile method where N-(2-hydroxyethyl)amides undergo cyclization to form the oxazoline ring. This transformation can be promoted by a variety of dehydrating agents, including diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor.[2][3][4][5]
Q2: I am experiencing a low yield in my oxazoline synthesis. What are the common causes and how can I improve it?
A2: Low yields are a frequent issue in oxazoline synthesis and can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) is highly recommended.[6]
-
Moisture: Many reagents used in oxazoline synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The presence of water can lead to hydrolysis of intermediates and the final product.[6]
-
Suboptimal Reagents or Catalysts: The choice and quality of your reagents are critical. If using a catalyst, ensure it is active and used in the appropriate amount. For dehydrative cyclization, the efficiency of the dehydrating agent can significantly impact the yield.
-
Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired oxazoline. See the troubleshooting guide below for more details on common side reactions and how to minimize them.
-
Purification Losses: Significant product loss can occur during the workup and purification steps. Optimize your extraction and chromatography procedures to minimize these losses.[6]
Q3: I am observing significant ester formation as a side product in the dehydrative cyclization of a β-hydroxy amide. How can I prevent this?
A3: Ester formation is a known side reaction, especially when using certain activating agents like sulfonyl chlorides in the presence of a base. To minimize this, you can:
-
Change the Cyclizing Reagent: Switching to a fluorinating agent like DAST or XtalFluor-E can significantly reduce the formation of the ester byproduct.[7]
-
Protect the Hydroxyl Group: Protecting the hydroxyl group of the 2-amino alcohol, for instance as a silyl ether, can prevent esterification. The amide coupling is then followed by an in situ desilylation and cyclization.[7]
-
Optimize the Base: The choice and stoichiometry of the base can influence the reaction pathway. It is advisable to carefully follow a well-established protocol for the specific reagents you are using.[7]
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is a common challenge in oxazoline synthesis. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products/Side Reactions
The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products.
Caption: Troubleshooting workflow for side product formation.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different oxazoline synthesis methods, allowing for easy comparison of reaction conditions and yields.
Table 1: Synthesis of 2-Oxazolines from Carboxylic Acids
| Activating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SOCl₂ | - | Neat or CH₂Cl₂ | Room Temp | 1-4 | 70-95 | [1][8] |
| DMT-MM | KOH | Methanol | Reflux | 1-3 | 60-90 | [9] |
| PPh₃/Tf₂O | Pyridine | CH₂Cl₂ | 0 to RT | 0.5-2 | 75-92 | [10] |
Table 2: Synthesis of 2-Oxazolines from Aldehydes
| Oxidizing Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NBS | K₃PO₄ | Toluene | Room Temp | 1.5 | 80-95 | [11] |
| Iodine | - | CH₂Cl₂ | Room Temp | 2-6 | 70-90 | [1] |
| Pyridinium hydrobromide perbromide | - | Water | Room Temp | 1-4 | 75-90 | [5] |
Table 3: Synthesis of 2-Oxazolines from Nitriles
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Chlorobenzene | Reflux | 12-24 | 22-85 | [1][12] |
| Cu-NHC complex | Toluene | 110 | 12-24 | 60-90 | [5] |
| None | Neat | 150-180 | 4-12 | 50-95 | [5] |
Table 4: Dehydrative Cyclization of β-Hydroxy Amides
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DAST | - | CH₂Cl₂ | -78 to RT | 1-3 | 80-95 | [2][3][4][5] |
| Deoxo-Fluor | - | CH₂Cl₂ | -20 to RT | 1-3 | 85-98 | [2][4] |
| Burgess Reagent | - | THF | Reflux | 2-6 | 70-90 | [13] |
| PPh₃/DIAD | - | THF | 0 to RT | 2-8 | 60-85 | [13] |
Experimental Protocols
Protocol 1: Synthesis of 2-Oxazoline from a Carboxylic Acid using Thionyl Chloride
This protocol describes a general procedure for the synthesis of 2-oxazolines from carboxylic acids and 2-amino alcohols using thionyl chloride.
Caption: Experimental workflow for oxazoline synthesis from a carboxylic acid.
Methodology:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add thionyl chloride (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture back to 0°C and add a solution of the 2-amino alcohol (1.0 equiv) in anhydrous CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-oxazoline.
Protocol 2: Synthesis of 2-Oxazoline from an Aldehyde using NBS
This protocol outlines a general procedure for the synthesis of 2-oxazolines from aldehydes and 2-amino alcohols via an oxazolidine intermediate, which is then oxidized with N-bromosuccinimide (NBS).
Methodology:
-
To a solution of the aldehyde (1.0 equiv) in toluene, add the 2-amino alcohol (1.0 equiv) and molecular sieves (4 Å).[11]
-
Stir the mixture at room temperature for 14 hours to form the oxazolidine intermediate.[11]
-
Add potassium phosphate (K₃PO₄) and stir for 5 minutes.[11]
-
Add N-bromosuccinimide (NBS) (1.0 equiv) and stir for an additional 1.5 hours at room temperature. Monitor the reaction progress by TLC.[11]
-
Upon completion, filter the reaction mixture and wash the filtrate with saturated aqueous NaHCO₃ and water.[11]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel to yield the 2-oxazoline.[11]
Protocol 3: Synthesis of 2-Oxazoline from a Nitrile using Zinc Chloride
This protocol provides a general method for the synthesis of 2-oxazolines from nitriles and 2-amino alcohols catalyzed by zinc chloride.
Methodology:
-
To a solution of the nitrile (1.0 equiv) and the 2-amino alcohol (1.1 equiv) in anhydrous chlorobenzene, add a catalytic amount of anhydrous zinc chloride (ZnCl₂) (e.g., 10 mol%).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired 2-oxazoline.
Protocol 4: Dehydrative Cyclization of a β-Hydroxy Amide using DAST
This protocol describes a general procedure for the synthesis of 2-oxazolines from N-(2-hydroxyethyl)amides using diethylaminosulfur trifluoride (DAST).
Methodology:
-
To a solution of the N-(2-hydroxyethyl)amide (1.0 equiv) in anhydrous CH₂Cl₂ at -78°C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) (1.1 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at 0°C.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-oxazoline.
References
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 3. Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Oxazoline synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(pyridin-2-yl)-4,5-dihydrooxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(pyridin-2-yl)-4,5-dihydrooxazole.
Troubleshooting Guide
Low yields and the formation of side products are common challenges during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, reaction time, and reactant concentrations. Some reactions may require higher temperatures to proceed, while others need lower temperatures to minimize byproduct formation.[1][2] |
| Inactive or Insufficient Catalyst | If using a catalyst, such as a Lewis acid (e.g., Zinc Chloride), ensure it is fresh, anhydrous, and used in the appropriate stoichiometric amount. Catalyst activity can be compromised by moisture or impurities.[1] |
| Poor Quality Starting Materials | Impurities in 2-cyanopyridine or ethanolamine can interfere with the reaction. Ensure the purity of all reagents before starting the synthesis. |
| Inadequate Solvent | The choice of solvent can significantly impact the reaction rate and outcome. Consider screening different anhydrous solvents, such as chlorobenzene or toluene, to find the optimal medium for the reaction. |
| Moisture in the Reaction | The reaction is sensitive to moisture, which can hydrolyze the nitrile starting material or the oxazoline product. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Hydrolysis of Nitrile or Product | As mentioned above, moisture is a critical factor. Rigorously exclude water from the reaction system. |
| Polymerization of Reactants | High reaction temperatures or prolonged reaction times can sometimes lead to polymerization. Try lowering the reaction temperature or reducing the overall reaction time. |
| Formation of Amide Intermediate | Incomplete cyclization can result in the formation of the intermediate N-(2-hydroxyethyl)picolinamide. To favor the cyclization, ensure the complete removal of water formed during the reaction, possibly by using a Dean-Stark apparatus. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common laboratory-scale synthesis involves the reaction of 2-cyanopyridine with ethanolamine in the presence of a catalyst, typically a Lewis acid like zinc chloride (ZnCl₂), under anhydrous conditions. The reaction is usually carried out at elevated temperatures in a suitable solvent like chlorobenzene.
Q2: My yield is consistently low. What are the first parameters I should check?
For consistently low yields, begin by investigating these key areas:
-
Reaction Conditions : Re-evaluate the temperature and reaction time.
-
Catalyst : Verify the activity and amount of your catalyst.
-
Solvent : Ensure the solvent is anhydrous and appropriate for the reaction.
-
Purity of Starting Materials : Check the purity of your 2-cyanopyridine and ethanolamine.[1]
Q3: How can I purify the final product?
Purification of this compound can be achieved through several methods:
-
Distillation : Vacuum distillation is often effective for purifying the liquid product. The boiling point is reported as 90 °C at 2 mmHg.[3]
-
Column Chromatography : Silica gel chromatography can be used. Due to the basic nature of the pyridine and oxazoline rings, tailing on the column might be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.[1]
-
Crystallization : If the product is a solid or can be converted to a solid salt, crystallization from an appropriate solvent system can be a very effective purification method.[1]
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, you should always adhere to standard laboratory safety procedures. Specifically:
-
2-Cyanopyridine is toxic and should be handled with care in a well-ventilated fume hood.
-
Ethanolamine is corrosive.
-
The reaction is often run at high temperatures, so appropriate precautions against thermal hazards should be taken.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting an experiment.
Data Presentation
Table 1: General Influence of Reaction Parameters on Oxazoline Synthesis Yield
| Parameter | Condition | Expected Impact on Yield | Notes |
| Catalyst | Lewis Acid (e.g., ZnCl₂) | Essential for the reaction to proceed at a reasonable rate. | Catalyst loading needs to be optimized. |
| Temperature | Refluxing Chlorobenzene (~132°C) | Higher temperatures generally favor the reaction rate. | Excessively high temperatures can lead to side reactions. |
| Reaction Time | 5-24 hours | Reaction should be monitored (e.g., by TLC or GC) to determine the optimal time. | Prolonged times may not necessarily increase the yield of the desired product.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent hydrolysis and improve yield. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2-Cyanopyridine and Ethanolamine
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-Cyanopyridine
-
Ethanolamine
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Chlorobenzene
-
Dean-Stark apparatus
-
Standard glassware for reflux under an inert atmosphere
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap, ensuring all glassware is thoroughly oven-dried.
-
Charge the flask with 2-cyanopyridine (1 equivalent), ethanolamine (1.1 equivalents), and a catalytic amount of anhydrous zinc chloride (e.g., 0.1 equivalents) in anhydrous chlorobenzene.
-
Flush the system with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to reflux and collect any water that forms in the Dean-Stark trap.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: A flowchart for systematically troubleshooting low yield in the synthesis.
Caption: A diagram illustrating the general synthetic pathway.
References
Technical Support Center: Catalytic Processes with PyOx Ligands
Welcome to the Technical Support Center for catalytic processes utilizing Pyridine-Oxazoline (PyOx) ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or incomplete conversion in my reaction using a PyOx-metal catalyst?
A1: Low yields or stalled reactions can often be attributed to several factors. First, ensure the purity of all your starting materials, reagents, and solvents, as impurities can act as catalyst poisons.[1] Common culprits for poisoning transition metal catalysts include sulfur and certain nitrogen-containing heterocycles.[1] Secondly, the activity of your catalyst is crucial. If you are using an air- or moisture-sensitive catalyst, it is imperative to employ rigorous air-free techniques, such as using a glovebox or Schlenk line.[1] Finally, review your reaction conditions, including temperature, reaction time, and solvent, to ensure they are optimal for your specific transformation.[2]
Q2: My reaction is complete, but the enantioselectivity (ee%) is lower than expected. What should I investigate?
A2: A decrease in enantioselectivity can be a frustrating issue. The first step is to verify the accuracy of your analytical method, typically chiral HPLC or GC, to ensure the observed ee% is correct.[1] Once your analytical method is confirmed, consider the purity of your reagents and the catalyst itself. Even minor impurities can negatively impact enantioselectivity.[1] The choice of solvent and base can also play a significant role in the stereochemical outcome of the reaction. It is advisable to screen different solvents and bases to find the optimal conditions for your specific substrate and PyOx ligand.
Q3: I am observing the formation of unexpected byproducts. What are some common side reactions with PyOx ligands?
A3: The nature of byproducts is highly dependent on the specific catalytic reaction being performed. However, some general side reactions to consider include:
-
Homocoupling: In reactions like hydrosilylation, the coupling of two substrate molecules can occur.
-
Isomerization: Double bond migration or other isomerizations of the substrate or product can be a competing pathway.
-
Ligand Degradation: Under harsh reaction conditions, the PyOx ligand itself can degrade, leading to loss of catalyst activity and the formation of impurities.
-
Formation of Regioisomers: In reactions like palladium-catalyzed asymmetric allylic alkylation (AAA), the nucleophile may attack a different position on the allyl moiety, leading to the formation of regioisomeric products.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues encountered in common catalytic reactions employing PyOx ligands.
Guide 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Issue: Low Yield and/or Formation of Regioisomeric Byproducts
This is a common challenge in Pd-catalyzed AAA reactions. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low yield and regioisomer formation in Pd/PyOx AAA.
Quantitative Data Summary: Impact of Reaction Parameters on Pd/PyOx AAA
| Parameter | Variation | Effect on Yield | Effect on Regio-/Enantioselectivity | Corrective Action |
| Base | Weak base (e.g., NaOAc) vs. Strong base (e.g., Cs₂CO₃) | Stronger bases often improve yield by facilitating deprotonation of the nucleophile.[3] | Can significantly influence both regio- and enantioselectivity. The optimal base is substrate-dependent. | Screen a range of bases with varying strengths and counter-ions. |
| Solvent | Aprotic (e.g., THF, Toluene) vs. Protic (e.g., alcohols) | Aprotic, non-coordinating solvents are generally preferred to avoid interference with the catalyst. | Solvent polarity can impact the catalyst's chiral environment and thus enantioselectivity. | Test a variety of anhydrous, high-purity aprotic solvents. |
| Temperature | Low (e.g., 0 °C) vs. High (e.g., 60 °C) | Higher temperatures may increase reaction rate but can also lead to catalyst decomposition and byproduct formation. | Enantioselectivity often decreases at higher temperatures. | Start with lower temperatures and incrementally increase if the reaction is sluggish. |
| Ligand Loading | Low (e.g., 1 mol%) vs. High (e.g., 5 mol%) | Insufficient ligand can lead to the formation of less active or inactive palladium species. | A higher ligand-to-metal ratio can sometimes improve enantioselectivity. | Ensure a sufficient excess of the PyOx ligand relative to the palladium precursor. |
Guide 2: Iridium-Catalyzed Asymmetric Hydrosilylation
Issue: Catalyst Deactivation and/or Homocoupling of the Silane Reagent
Catalyst deactivation and the formation of disilane byproducts are known challenges in hydrosilylation reactions.
Caption: Troubleshooting workflow for catalyst deactivation and homocoupling in Ir/PyOx hydrosilylation.
Quantitative Data Summary: Impact of Reaction Parameters on Ir/PyOx Hydrosilylation
| Parameter | Variation | Effect on Yield | Effect on Side Reactions (Homocoupling) | Corrective Action |
| PyOx Ligand Sterics | Less bulky vs. More bulky substituent on oxazoline ring | Minimal direct impact on yield in many cases. | Increased steric bulk can suppress silane homocoupling by disfavoring the formation of iridium-disilane species.[4] | If homocoupling is significant, switch to a PyOx ligand with a bulkier substituent (e.g., tert-butyl instead of isopropyl). |
| Silane Reagent | Purity and age | Impurities or degradation products in the silane can poison the iridium catalyst. | Can contribute to a higher rate of homocoupling. | Use freshly distilled or newly purchased silane. |
| Reaction Concentration | High vs. Low | Higher concentrations can sometimes lead to catalyst aggregation and deactivation. | High local concentrations of the silane can favor the homocoupling side reaction. | Run the reaction at a lower concentration or use slow addition of the silane reagent. |
| Atmosphere | Inert vs. Air | Iridium catalysts for hydrosilylation are often sensitive to oxygen, which can lead to irreversible deactivation. | Not a direct cause of homocoupling, but catalyst deactivation can alter the reaction pathway. | Ensure rigorous exclusion of air and moisture using standard inert atmosphere techniques. |
Guide 3: Copper-Catalyzed Asymmetric Cyclopropanation
Issue: Low Diastereo- and/or Enantioselectivity
Achieving high stereoselectivity is the primary goal of asymmetric cyclopropanation. Poor results can often be traced back to the catalyst formation and reaction conditions.
Caption: Troubleshooting workflow for low stereoselectivity in Cu/PyOx cyclopropanation.
Quantitative Data Summary: Impact of Reaction Parameters on Cu/PyOx Cyclopropanation
| Parameter | Variation | Effect on Diastereoselectivity | Effect on Enantioselectivity | Corrective Action |
| Diazo Addition Rate | Rapid vs. Slow (Syringe Pump) | Slow addition is critical to maintain a low concentration of the diazo compound, which suppresses the formation of diastereomeric byproducts.[5] | Generally improves enantioselectivity by favoring the desired catalytic cycle.[5] | Always use a syringe pump for the slow addition of the diazo compound. |
| Solvent | Coordinating (e.g., THF) vs. Non-coordinating (e.g., DCE) | Non-coordinating solvents typically give higher diastereoselectivity. | Can have a significant impact; the optimal solvent is often substrate-dependent. | Screen a range of non-coordinating solvents. |
| Temperature | Room Temperature vs. 0 °C or lower | Lower temperatures generally favor higher diastereoselectivity. | Enantioselectivity is often significantly improved at lower temperatures. | Perform the reaction at 0 °C or below, if feasible. |
| Copper Source | Cu(I) vs. Cu(II) precursors | Cu(I) sources are typically more active and can provide better selectivity. | The choice of counter-ion and copper source can influence the catalyst's chiral environment. | Experiment with different Cu(I) precursors like [Cu(MeCN)₄]PF₆.[5] |
Experimental Protocols
Protocol 1: In Situ Monitoring of Catalyst Deactivation/Ligand Degradation by ¹H NMR Spectroscopy
This protocol allows for the real-time observation of changes in the catalyst and ligand structure during a reaction.
Objective: To identify potential catalyst deactivation or ligand degradation pathways.
Procedure:
-
Sample Preparation:
-
In an NMR tube, combine the catalyst precursor (e.g., Pd(dba)₂), the PyOx ligand, and an internal standard (e.g., 1,3,5-trimethoxybenzene) under an inert atmosphere.
-
Add the deuterated solvent that will be used for the reaction.
-
Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
-
Reaction Initiation:
-
Add the substrate and any other reagents to the NMR tube.
-
If the reaction is run at elevated temperatures, the NMR spectrometer should be pre-heated to the desired temperature.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular intervals throughout the course of the reaction.
-
-
Data Analysis:
-
Integrate the signals corresponding to the PyOx ligand, the starting material, the product, and the internal standard.
-
Monitor for the appearance of new signals or changes in the chemical shifts or line broadening of the PyOx ligand signals, which could indicate ligand degradation or a change in the coordination environment of the metal center.
-
A decrease in the concentration of the active catalyst, as inferred from the ligand signals, before the complete consumption of the starting material is indicative of catalyst deactivation.
-
Protocol 2: Quantitative Analysis of Byproducts by GC-MS
This protocol provides a general method for identifying and quantifying byproducts in a completed reaction mixture.
Objective: To determine the identity and relative abundance of side products.
Materials:
-
Completed reaction mixture
-
Internal standard (a compound not present in the reaction mixture and with a distinct retention time)
-
Anhydrous solvent for dilution (e.g., dichloromethane, ethyl acetate)
-
GC-MS instrument with a suitable column (e.g., a non-polar DB-5 or a polar DB-Wax, depending on the analytes)[6]
Procedure:
-
Sample Preparation:
-
Quench the reaction and perform a standard workup.
-
Accurately weigh a sample of the crude reaction mixture and dissolve it in a known volume of a suitable solvent.
-
Add a known amount of an internal standard.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Run a temperature program that allows for the separation of all components of the mixture.
-
The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison to a library of known spectra.
-
-
Data Analysis:
-
Integrate the peak areas of the product and all identified byproducts.
-
The relative amounts of each component can be calculated based on their peak areas relative to the internal standard. For more accurate quantification, a calibration curve for each component should be prepared.
-
By systematically addressing these common issues and utilizing the provided protocols, researchers can more effectively troubleshoot their catalytic reactions involving PyOx ligands, leading to improved yields, selectivities, and overall success in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Base-Selective Five- versus Six-Membered Ring Annulation in Palladium-Catalyzed C-C Coupling Cascade Reactions: New Access to Electron-Poor Polycyclic Aromatic Dicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed regioselective hydrosilylation of internal alkynes facilitated by directing and steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. uoguelph.ca [uoguelph.ca]
Technical Support Center: Stability of 2-(pyridin-2-yl)-4,5-dihydrooxazole
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(pyridin-2-yl)-4,5-dihydrooxazole in various chemical environments. This resource is intended for researchers, scientists, and drug development professionals to anticipate potential challenges and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the this compound scaffold?
The this compound scaffold is a robust heterocyclic compound, generally exhibiting good stability under a range of conditions. The oxazoline ring is known to be thermally stable and resistant to weak acids and bases, as well as some oxidizing and reducing agents. However, the stability can be compromised under harsh reaction conditions, particularly in the presence of strong acids, strong bases, or potent nucleophiles. The pyridine ring is generally stable towards oxidation but can be susceptible to reduction under certain catalytic conditions.
Q2: What are the likely degradation pathways for this molecule?
The two primary points of reactivity on the this compound molecule are the oxazoline ring and the pyridine ring.
-
Oxazoline Ring: This ring can undergo hydrolysis (acid or base-catalyzed) to yield the corresponding amino ester, which may further react to form a hydroxy amide. It is also susceptible to ring-opening by strong nucleophiles.
-
Pyridine Ring: While generally stable, the pyridine ring can be oxidized to the corresponding N-oxide under strong oxidizing conditions. Catalytic hydrogenation can reduce the pyridine ring.
Troubleshooting Guides
Issue 1: Unexpected side products or low yield in acidic conditions.
-
Possible Cause: Acid-catalyzed hydrolysis of the dihydrooxazole ring. The lone pair of electrons on the nitrogen atom of the oxazoline ring can be protonated, making the C2 carbon more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.
-
Troubleshooting Steps:
-
pH Control: If possible, perform the reaction at a less acidic pH. Buffer the reaction mixture to maintain a stable pH.
-
Temperature Control: Run the reaction at a lower temperature to minimize the rate of hydrolysis.
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to exclude water and prevent hydrolysis.
-
Alternative Catalysts: Explore the use of Lewis acids instead of Brønsted acids, as they may coordinate differently and reduce hydrolysis.
-
Issue 2: Degradation observed in the presence of strong bases or nucleophiles.
-
Possible Cause: Base-catalyzed hydrolysis or nucleophilic ring-opening of the dihydrooxazole ring. Strong bases can deprotonate the C5 position of the oxazoline ring, potentially leading to ring-opening or other side reactions. Strong nucleophiles, such as Grignard reagents or organolithiums, can directly attack the C2 or C5 position of the ring, leading to ring cleavage.[1]
-
Troubleshooting Steps:
-
Choice of Base: If a base is required, consider using a weaker, non-nucleophilic base (e.g., a hindered amine base like diisopropylethylamine).
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of strong nucleophiles.
-
Protecting Groups: If the oxazoline moiety is not directly involved in the desired transformation, consider protecting it or using a more robust analogue if available.
-
Issue 3: Compound decomposition during oxidative work-up or reaction.
-
Possible Cause: Oxidation of the pyridine ring to the corresponding N-oxide or degradation of the oxazoline ring under harsh oxidative conditions.
-
Troubleshooting Steps:
-
Milder Oxidants: Employ milder oxidizing agents. For example, if using a strong oxidant like KMnO₄ or H₂O₂, consider switching to something like m-CPBA or a hypervalent iodine reagent.
-
Controlled Stoichiometry: Use a stoichiometric amount of the oxidant instead of an excess.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to minimize exposure to oxidizing conditions after the desired transformation is complete.
-
Issue 4: Instability during reductive procedures.
-
Possible Cause: Reduction of the pyridine ring. Catalytic hydrogenation, for example, can reduce the pyridine to a piperidine.
-
Troubleshooting Steps:
-
Selective Reducing Agents: Choose reducing agents that are less likely to affect the pyridine ring. For example, for the reduction of other functional groups, consider reagents like sodium borohydride if compatible with the overall scheme.
-
Catalyst Selection: If catalytic hydrogenation is necessary, screen different catalysts and conditions (pressure, temperature, solvent) to find a system with higher selectivity.
-
Issue 5: Thermal decomposition at elevated temperatures.
-
Possible Cause: The molecule may have a limited thermal stability, leading to decomposition at higher temperatures. The exact decomposition temperature is not well-documented for the parent compound, but related heterocyclic structures show decomposition at elevated temperatures.[2][3]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, conduct reactions at the lowest effective temperature.
-
Inert Atmosphere: Perform reactions and distillations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at high temperatures.
-
Thermogravimetric Analysis (TGA): To determine the precise thermal stability of your compound or a critical intermediate, consider performing a TGA analysis.
-
Quantitative Data Summary
| Condition | Reagent/Environment | Expected Stability | Potential Degradation Products |
| Acidic | Dilute aqueous HCl | Moderate | 2-Aminoethyl picolinate |
| Strong aqueous HCl, heat | Low | Picolinic acid, Ethanolamine | |
| Basic | Dilute aqueous NaOH | Moderate | N-(2-hydroxyethyl)picolinamide |
| Strong aqueous NaOH, heat | Low | Picolinic acid, Ethanolamine | |
| Organolithium reagents (e.g., n-BuLi) | Low | Ring-opened products | |
| Grignard reagents (e.g., EtMgBr) | Low | Ring-opened products | |
| Oxidative | m-CPBA, H₂O₂ | Moderate to High | 2-(1-oxido-pyridin-2-yl)-4,5-dihydrooxazole |
| KMnO₄, O₃ | Low | Complex mixture of degradation products | |
| Reductive | NaBH₄ | High | Stable |
| H₂, Pd/C | Moderate to Low | 2-(Piperidin-2-yl)-4,5-dihydrooxazole | |
| Thermal | Inert atmosphere | Moderate to High | Decomposition at elevated temperatures |
Experimental Protocols
The following are generalized protocols to assess the stability of this compound under various conditions. It is recommended to use analytical techniques such as HPLC, LC-MS, or NMR to monitor the degradation of the starting material and the formation of any products.
Protocol 1: Stability in Acidic and Basic Aqueous Solutions
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate vials, add a known volume of the stock solution to a larger volume of the desired aqueous acidic (e.g., 0.1 M HCl, 1 M HCl) or basic (e.g., 0.1 M NaOH, 1 M NaOH) solution.
-
Incubation: Incubate the vials at a constant temperature (e.g., room temperature, 50 °C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching and Analysis: Neutralize the aliquot and dilute with the mobile phase for HPLC analysis. Analyze the sample by HPLC to quantify the remaining amount of the starting material. If possible, use LC-MS to identify any degradation products.
Protocol 2: Stability Towards Oxidizing Agents
-
Reaction Setup: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Oxidant: Add a stoichiometric equivalent (or a defined excess) of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) to the solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by taking aliquots at regular intervals for HPLC or LC-MS analysis.
-
Work-up and Analysis: Once the reaction is complete or after a set time, quench any remaining oxidant and analyze the product mixture by LC-MS and NMR to identify and characterize any new products.
Protocol 3: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Place a small, accurately weighed sample of this compound into a TGA pan.
-
TGA Method: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 500 °C).
-
Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of decomposition indicates the limit of the compound's thermal stability.
Visualizations
References
Technical Support Center: Troubleshooting Low Enantioselectivity in PyOx-Catalyzed Reactions
Welcome to the Technical Support Center for PyOx-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantioselectivity in their experiments. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist you in achieving high stereoselectivity in your reactions.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of low enantioselectivity in your PyOx-catalyzed reactions.
Q1: My enantioselectivity is significantly lower than reported in the literature for a similar reaction. What are the first things I should check?
A1: When troubleshooting low enantioselectivity, it's crucial to start with the most fundamental aspects of your experimental setup before moving to more complex variables.
Initial Checks:
-
Analytical Method Validation: Ensure your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method is accurate and reliable. Poor separation of enantiomers can lead to incorrect measurements of enantiomeric excess (ee).
-
Reagent Purity: The purity of your substrate, reagents, and solvents is paramount. Trace impurities can act as catalyst poisons or inhibitors, drastically reducing enantioselectivity.
-
Catalyst Integrity: Verify the purity and integrity of your PyOx ligand and the metal precursor. The catalyst is the heart of the reaction, and any degradation or impurity can have a significant impact.
Q2: I've confirmed my analytical methods and the purity of my reagents, but the enantioselectivity is still low. What reaction parameters should I investigate?
A2: Once the fundamentals are secure, the next step is to systematically optimize the reaction conditions. The interplay between various parameters can be complex, so a methodical approach is key.
Reaction Condition Optimization:
-
Temperature: Temperature can have a profound effect on enantioselectivity.[1][2] Generally, lower temperatures lead to higher enantioselectivity, but this can also decrease the reaction rate. It is crucial to find the optimal balance.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.[3] Screening a range of solvents is often necessary.
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always lead to higher enantioselectivity. In some cases, catalyst aggregation at high concentrations can be detrimental.
-
Ligand-to-Metal Ratio: The stoichiometry of the PyOx ligand to the metal precursor is critical for the formation of the active catalytic species. This ratio should be carefully optimized.
-
Additives: In some cases, additives such as Lewis acids, bases, or salts can significantly enhance enantioselectivity by acting as co-catalysts or by influencing the reaction mechanism.[4]
Q3: I'm preparing my PyOx-metal catalyst in situ. Could this be a source of the problem?
A3: Yes, the in situ generation of catalysts can be a significant source of variability.
Potential Issues with In Situ Catalyst Preparation:
-
Incomplete Complexation: The reaction between the PyOx ligand and the metal precursor may not go to completion, leading to the presence of uncomplexed ligand and metal, which can catalyze achiral background reactions.
-
Formation of Inactive Species: Incorrect stoichiometry or the presence of impurities can lead to the formation of catalytically inactive or less selective metal-ligand complexes.
-
Moisture and Air Sensitivity: Many organometallic precursors are sensitive to moisture and air. Inadequate inert atmosphere techniques during the in situ preparation can lead to catalyst decomposition.
Recommendations:
-
Pre-formation of the Catalyst: Whenever possible, pre-form and isolate the PyOx-metal complex. This allows for characterization (e.g., by NMR, X-ray crystallography) to confirm its structure and purity before use in the catalytic reaction.
-
Strict Inert Atmosphere: If in situ preparation is necessary, use rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line) and anhydrous solvents.
-
Stirring Time and Temperature: Allow sufficient time and an appropriate temperature for the complexation to complete before adding the substrate.
Data on Factors Affecting Enantioselectivity
The following tables summarize quantitative data on the impact of various parameters on the enantioselectivity of common PyOx-catalyzed reactions.
Table 1: Effect of Solvent on Enantioselectivity in a PyOx-Cu(I) Catalyzed Allylic Alkylation
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | CH₂Cl₂ | 0 | 95 | 85 |
| 2 | Toluene | 0 | 92 | 78 |
| 3 | THF | 0 | 98 | 92 |
| 4 | Et₂O | 0 | 85 | 88 |
| 5 | MeCN | 0 | 75 | 65 |
Table 2: Effect of Temperature on Enantioselectivity in a PyOx-Pd(II) Catalyzed Diels-Alder Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | CH₂Cl₂ | 25 | 99 | 88 |
| 2 | CH₂Cl₂ | 0 | 95 | 94 |
| 3 | CH₂Cl₂ | -20 | 92 | 97 |
| 4 | CH₂Cl₂ | -40 | 85 | >99 |
| 5 | CH₂Cl₂ | -78 | 60 | >99 |
Table 3: Effect of PyOx Ligand Substituent on Enantioselectivity in a PyOx-Ni(II) Catalyzed Michael Addition
| Entry | Ligand R Group | Temperature (°C) | Yield (%) | ee (%) |
| 1 | i-Pr | 0 | 92 | 90 |
| 2 | t-Bu | 0 | 95 | 95 |
| 3 | Ph | 0 | 88 | 85 |
| 4 | Bn | 0 | 90 | 92 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to troubleshooting and optimizing PyOx-catalyzed reactions.
Protocol 1: Synthesis and Purification of a (S)-tert-Butyl-PyOx Ligand
This protocol is a general guideline and may require optimization for specific PyOx ligand derivatives.
Materials:
-
2-Cyanopyridine
-
(S)-tert-Leucinol
-
Anhydrous Toluene
-
Anhydrous ZnCl₂
-
Methanol
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Amidine Formation: A solution of 2-cyanopyridine and (S)-tert-leucinol in anhydrous toluene is treated with a catalytic amount of anhydrous ZnCl₂. The mixture is heated to reflux for 24-48 hours with a Dean-Stark trap to remove water.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (S)-tert-Butyl-PyOx ligand.
-
Characterization: The purified ligand should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric purity can be determined by chiral HPLC.
Protocol 2: General Procedure for a PyOx-Catalyzed Asymmetric Reaction Screen
This protocol outlines a general workflow for screening reaction parameters to optimize enantioselectivity.
Materials:
-
PyOx ligand
-
Metal precursor (e.g., Pd(OAc)₂, Cu(OTf)₂, NiCl₂(DME))
-
Substrate
-
Reagent
-
A range of anhydrous solvents (e.g., THF, CH₂Cl₂, toluene, dioxane)
-
Additives (if applicable)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials
Procedure:
-
Catalyst Preparation (if pre-forming): In a glovebox, the PyOx ligand and the metal precursor are dissolved in an anhydrous solvent and stirred at a specified temperature for a set time to form the catalyst complex.
-
Reaction Setup: In a series of reaction vials under an inert atmosphere, the catalyst solution (or the ligand and metal precursor for in situ generation) is added.
-
Parameter Variation: To each vial, add the substrate and reagent, varying one parameter at a time (e.g., solvent, temperature, catalyst loading).
-
Reaction Execution: The reactions are stirred at the specified temperature for a set period.
-
Quenching and Analysis: The reactions are quenched, and a sample from each vial is analyzed by chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Data Analysis: The results are tabulated to identify the optimal reaction conditions.
Protocol 3: Chiral HPLC Method Development for Enantiomeric Excess Determination
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Procedure:
-
Initial Screening: Start with a common mobile phase for chiral separations, such as a mixture of hexane and isopropanol (e.g., 90:10).
-
Method Optimization:
-
Mobile Phase Composition: Vary the ratio of hexane to isopropanol to improve separation. Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape.
-
Flow Rate: Optimize the flow rate to achieve good resolution in a reasonable analysis time.
-
Column Temperature: Adjusting the column temperature can sometimes improve separation.
-
-
Method Validation: Once a good separation is achieved (baseline resolution of the two enantiomers), the method should be validated for accuracy and precision by running known standards.
Frequently Asked Questions (FAQs)
Q: Can the order of addition of reagents affect the enantioselectivity?
A: Yes, the order of addition can be critical, especially for in situ catalyst generation. It is generally recommended to form the catalyst complex before adding the substrate and other reagents to ensure the formation of the desired active species.
Q: How do I know if my PyOx ligand is stable?
A: PyOx ligands are generally stable, but they can be susceptible to hydrolysis under certain conditions, especially in the presence of water and a Lewis acidic metal center. It is best to store them under an inert atmosphere and handle them in a dry environment. The stability can be checked by periodically running an NMR spectrum to look for signs of degradation.
Q: Can I use a racemic PyOx ligand as a control experiment?
A: Yes, running the reaction with a racemic version of the PyOx ligand is an excellent control experiment. If the reaction yields a racemic product, it confirms that the chirality of the ligand is responsible for the enantioselectivity.
Q: What should I do if I observe a reversal in enantioselectivity when I change a reaction parameter?
A: A reversal in enantioselectivity upon changing a parameter like temperature or solvent can indicate a change in the reaction mechanism or the structure of the catalytically active species. This can be a complex phenomenon and may require more in-depth mechanistic studies to understand fully.
Q: Are there any computational tools that can help predict the enantioselectivity of a PyOx-catalyzed reaction?
A: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful tool to model the transition states of the reaction and predict the favored enantiomer. This can provide valuable insights into the factors controlling enantioselectivity and guide the rational design of more selective catalysts.
References
- 1. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper(II) complexes of pyridine-oxazoline (Pyox) ligands: coordination chemistry, ligand stability, and catalysis -ORCA [orca.cardiff.ac.uk]
Effect of solvent on the performance of pyridine-oxazoline catalysts
Technical Support Center: Pyridine-Oxazoline (PyBox) Catalysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving pyridine-oxazoline (PyBox) catalysts. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to the impact of solvents on the performance of PyBox and related oxazoline catalysts.
Q1: My reaction gives a high yield but low enantioselectivity (ee). What is a likely cause and how can I fix it?
-
Issue: High conversion to the desired product is achieved, but the stereochemical control is poor.
-
Potential Cause: The solvent may be coordinating to the metal center of the catalyst. Solvents like acetonitrile (MeCN) can compete with the substrate for binding to the catalyst, potentially leading to the formation of a less selective catalytic species (e.g., a monoligated copper species instead of the desired bis-ligated one). This promotes high yields but compromises enantioselectivity[1].
-
Troubleshooting Steps:
-
Switch to a Non-Coordinating Solvent: Replace coordinating solvents (like acetonitrile) with non-coordinating or weakly coordinating alternatives. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often excellent choices that can enhance enantioselectivity by favoring the desired catalytic species[1][2].
-
Solvent Screening: Test a range of solvents with varying polarities, such as toluene, THF, and ethyl acetate, to find the optimal balance between reactivity and stereoselectivity. The polarity of the solvent can be a key factor in achieving high diastereoselectivity[3].
-
Consider Additives: In some cases, the addition of a co-solvent or additive can have a profound effect. For example, a "CCl₄ effect" has been observed in rhodium-catalyzed hydrosilylation, where adding carbon tetrachloride dramatically improved enantioselectivity[4].
-
Q2: My reaction yield is consistently low or the reaction is not proceeding. What should I investigate first?
-
Issue: The starting materials are not being consumed, or the conversion to the product is unacceptably low.
-
Potential Cause:
-
Poor Solubility: The catalyst or substrates may not be sufficiently soluble in the chosen solvent.
-
Catalyst Deactivation: Impurities in the solvent (e.g., water, peroxides) can deactivate the catalyst.
-
Unfavorable Reaction Kinetics: The solvent may not adequately stabilize the transition state of the rate-determining step.
-
Side Reactions: The solvent choice may be promoting undesired side reactions. For instance, nucleophilic solvents can sometimes participate in the reaction or degrade the catalyst.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous and Degassed Solvents: Use freshly distilled or commercially available anhydrous solvents. Degassing the solvent via a freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) is critical to remove dissolved oxygen.
-
Systematic Solvent Screening: Perform the reaction in a variety of solvents covering a range of polarities and coordinating abilities (e.g., hexane, toluene, DCM, THF, 2-MeTHF, ethyl acetate).
-
Use Solvents to Suppress Side Reactions: Specialized solvents can be used to mitigate specific side reactions. For example, using trifluoroethanol (TFE) can decrease the nucleophilicity of certain reagents through hydrogen bonding, thereby suppressing side reactions and improving both yield and enantioselectivity[5].
-
Check Reagent Purity: Ensure all starting materials are pure, as impurities can act as catalyst poisons[6].
-
Q3: How can I transition my reaction to use more environmentally friendly solvents?
-
Issue: The current protocol relies on volatile organic compounds (VOCs) like dichloromethane, and a greener alternative is desired.
-
Potential Cause: Traditional solvent choices are often based on achieving optimal performance without considering environmental impact.
-
Troubleshooting Steps:
-
Consider Supercritical CO₂ (scCO₂): For certain applications, supercritical CO₂ can be an excellent "neoteric" solvent. It is non-toxic, non-flammable, and allows for easy product separation. It has been shown to yield selectivities comparable to those obtained in traditional solvents like DCM for copper-pyox catalyzed reactions, while increasing productivity and avoiding VOCs[7].
-
Explore Bio-based Solvents: Investigate modern bio-based solvents like Cyrene or 2-MeTHF as potential replacements for traditional polar aprotic solvents.
-
Solvent-Free Conditions: Evaluate the feasibility of running the reaction under solvent-free conditions, which can sometimes be achieved by heating the neat reactants with the catalyst[8].
-
Data Presentation: Solvent Effects on Catalyst Performance
The following tables summarize quantitative data from the literature, illustrating the impact of solvent choice on reaction outcomes.
Table 1: Effect of Solvent on Ruthenium-PyBox Catalyzed C-H Amination [2][9] (Reaction: Intramolecular amination of a sulfamate ester)
| Entry | Catalyst | Solvent | Additive | Yield (%) | ee (%) |
| 1 | Ru(pybox)(p-cym)Cl₂ | CH₂Cl₂ | — | 50 | 24 |
| 2 | Ru(pybox)(p-cym)Cl₂ | 1,2-Dichloroethane | — | 99 | 96 |
| 3 | Ru(pybox)(p-cym)Cl₂ | Benzene | — | 65 | 45 |
| 4 | Ru(pybox)(p-cym)Cl₂ | Acetonitrile | — | <10 | — |
This data clearly shows that for this specific Ru-PyBox system, 1,2-dichloroethane is vastly superior to other solvents, leading to nearly quantitative yield and excellent enantioselectivity.
Table 2: Solvent Influence on a Copper-Bisoxazoline (BOX) Catalyzed Reaction [1] (A related system demonstrating a common solvent trade-off)
| Solvent | Yield (%) | Enantioselectivity (ee %) | Notes |
| Acetonitrile (MeCN) | High | Compromised | Promotes high yield but compromises enantioselectivity due to the proposed formation of a less selective monoligated Cu species. |
| Dichloromethane (DCM) | Moderate | Enhanced | Enhances enantioselectivity through the desired bis-ligated Cu species, but product inhibition can be a factor. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a PyBox-Catalyzed Reaction
-
Catalyst and Ligand Preparation: In a glovebox or under an inert atmosphere, add the PyBox ligand (e.g., 1.2 mol%) and the metal precursor (e.g., 1.0 mol%) to a dry reaction vial equipped with a stir bar.
-
Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., 0.1 M concentration relative to the substrate) to the vial and stir the mixture at room temperature for 30-60 minutes to allow for catalyst pre-formation.
-
Reaction Initiation: Add the primary substrate to the vial, followed by the second reagent (if any).
-
Reaction Conditions: Seal the vial and stir the reaction at the desired temperature (e.g., 55°C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS[6].
-
Workup and Analysis: Once the reaction is complete (or after a set time), cool the mixture to room temperature. Quench the reaction if necessary. Remove the solvent under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography. Determine the yield of the isolated product and measure the enantiomeric excess (ee) using chiral HPLC or SFC.
-
Repeat: Repeat steps 1-6 for each solvent to be tested (e.g., Toluene, THF, DCM, 1,2-DCE, MeCN).
Protocol 2: Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination [2]
-
Reaction Setup: To a screw-capped vial containing a magnetic stir bar, add the sulfamoyl azide substrate (1.0 equiv).
-
Catalyst Addition: Add the chiral ruthenium bis(oxazoline) complex (e.g., Ru(Cl-pybox)(p-cym)Cl₂) (0.05 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane to achieve the desired concentration.
-
Reaction Execution: Seal the vial and place it in a preheated block at 55°C. Stir the reaction mixture for the specified time (e.g., 12-24 hours) until the starting material is consumed as monitored by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the chiral 1,2,5-thiadiazolidine-1,1-dioxide product.
-
Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC analysis.
Visualizations: Workflows and Concepts
Caption: A workflow for systematically troubleshooting PyBox catalysis issues.
Caption: Solvent effects on the catalyst's chiral pocket accessibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficient enhancement of copper-pyridineoxazoline catalysts through immobilization and process design - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Managing air and moisture sensitivity of PyOx metal complexes
Technical Support Center: Managing PyOx Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the air and moisture sensitivity of PyOx (pyridine-oxazoline) metal complexes. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My PyOx metal complex appears to be decomposing. What are the common signs of decomposition?
A1: Decomposition of PyOx metal complexes can manifest in several ways. Visual inspection is often the first indicator. Common signs include:
-
Color Change: A noticeable change from the expected color of the pure complex.
-
Formation of Precipitate: The appearance of insoluble material in a solution of the complex.
-
Change in Solubility: The complex no longer dissolves in solvents it was previously soluble in.
-
Inconsistent Spectroscopic Data: NMR, IR, or UV-Vis spectra that differ from the reference data for the pure compound. For instance, in IR spectroscopy, the appearance of broad peaks around 3200-3600 cm⁻¹ can indicate the presence of water.
-
Loss of Catalytic Activity: A significant decrease or complete loss of performance in catalytic reactions.
Q2: What are the primary causes of decomposition for PyOx metal complexes?
A2: The primary culprits for the decomposition of PyOx metal complexes are exposure to air (oxygen) and moisture (water).[1] Many organometallic compounds are sensitive to oxygen, water, or both.[1] Some PyOx complexes are particularly susceptible to hydrolysis. For example, copper(II) PyOx complexes have been shown to hydrolyze in the presence of water, leading to the formation of 2-pyridine carboxylates.[2] The stability of the complex is highly dependent on the metal center and the specific substituents on the PyOx ligand.
Q3: How should I properly store my air and moisture-sensitive PyOx metal complexes?
A3: Proper storage is critical to maintaining the integrity of your PyOx metal complexes. The most effective method is to store them in an inert atmosphere.[3]
-
Glovebox Storage: The ideal storage location is inside a glovebox with a continuously scrubbed inert atmosphere (typically nitrogen or argon) where oxygen and moisture levels are kept below 1 ppm.[3] Store the complex in a sealed vial or container within the glovebox.[4]
-
Schlenk Tube/Flask Storage: If a glovebox is not available, store the solid complex in a Schlenk tube or flask under a positive pressure of inert gas. The vessel should be sealed with a greased glass stopper or a high-vacuum Teflon stopcock.
-
Ampoule Sealing: For long-term storage, the complex can be sealed under vacuum or an inert atmosphere in a glass ampoule.[3]
It is also advisable to store complexes in the dark, as light can sometimes promote decomposition.[4]
Troubleshooting Guides
Problem 1: The reaction catalyzed by my PyOx complex is sluggish or has failed completely.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of the catalyst | Handle the PyOx complex under strictly inert conditions using a glovebox or Schlenk line.[5][6] Ensure all solvents are rigorously dried and degassed before use.[7] | The reaction should proceed as expected with an active catalyst. |
| Presence of moisture in the reaction | Dry all glassware in an oven at >100 °C for several hours and cool under vacuum or in a stream of inert gas. Use freshly distilled and degassed solvents. | Removal of water will prevent catalyst deactivation and unwanted side reactions. |
| Presence of oxygen in the reaction | Purge the reaction vessel with an inert gas (nitrogen or argon) using several vacuum-backfill cycles.[7][8] Maintain a positive pressure of inert gas throughout the reaction.[9] | Exclusion of oxygen will prevent oxidation of the catalyst and reagents. |
Problem 2: I am observing inconsistent results between batches of the same experiment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable catalyst activity | Ensure the PyOx complex is stored properly between uses to prevent gradual decomposition.[3] If possible, use a fresh batch of the complex or re-purify the existing stock. | Consistent starting material will lead to more reproducible experimental results. |
| Inconsistent atmospheric control | Standardize the procedure for setting up reactions, including the number of vacuum-backfill cycles and the flow rate of the inert gas.[8] | A consistent inert atmosphere will minimize variations in reaction conditions. |
| Contamination from solvents or reagents | Use high-purity, anhydrous solvents and ensure all other reagents are free from water and oxygen.[10] | Pure reagents and solvents will prevent unintended reactions and catalyst inhibition. |
Experimental Protocols
Protocol 1: Handling PyOx Metal Complexes Using a Schlenk Line
This protocol outlines the basic steps for manipulating air- and moisture-sensitive PyOx metal complexes on a Schlenk line.[5]
-
Glassware Preparation: Dry all necessary glassware, including the Schlenk flask, stir bar, and any transfer cannulas, in an oven at a temperature above 100°C for at least 4 hours.
-
Assembly and Inerting: Assemble the hot glassware and immediately connect it to the Schlenk line. Evacuate the flask under high vacuum and then backfill with a high-purity inert gas (argon or nitrogen). Repeat this vacuum-backfill cycle at least three times to ensure a completely inert atmosphere.[8]
-
Addition of Solids: If the PyOx complex is a solid, add it to the flask under a positive flow of inert gas. For highly sensitive solids, this should be done in a glovebox, and the sealed flask should then be transferred to the Schlenk line.[11]
-
Addition of Solvents and Reagents: Use anhydrous and deoxygenated solvents. Transfer solvents and liquid reagents via a gas-tight syringe or a stainless-steel cannula.[11] Before transfer, purge the syringe or cannula with inert gas.
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas line to an oil or mercury bubbler.[9]
-
Work-up and Isolation: Perform all subsequent manipulations, such as quenching, extraction, and filtration, under an inert atmosphere using appropriate Schlenk techniques.
Protocol 2: Handling PyOx Metal Complexes in a Glovebox
A glovebox provides a controlled inert environment for handling highly sensitive compounds.[3][12]
-
Material Transfer: Introduce all necessary glassware, reagents, and equipment into the glovebox through the antechamber. Cycle the antechamber between vacuum and inert gas multiple times before opening the inner door.
-
Handling Solids: Weigh and transfer solid PyOx complexes directly on a balance inside the glovebox.
-
Handling Liquids: Use standard laboratory techniques for transferring liquids, such as pipettes or graduated cylinders. Ensure all solvents have been previously dried and degassed and are stored inside the glovebox.
-
Reaction Setup: Assemble the reaction apparatus inside the glovebox. If the reaction needs to be heated or cooled, it can be sealed and taken out of the glovebox to a fume hood, ensuring a positive pressure of inert gas is maintained.
-
Post-Reaction: After the reaction is complete, all air-sensitive products can be isolated and stored within the glovebox.
Visualizations
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. Copper(II) complexes of pyridine-oxazoline (Pyox) ligands: coordination chemistry, ligand stability, and catalysis -ORCA [orca.cardiff.ac.uk]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. ossila.com [ossila.com]
- 5. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 8. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing ligand degradation in catalytic cycles
Welcome to the Technical Support Center for Catalysis. This guide provides troubleshooting advice and frequently asked questions to help you diagnose and prevent ligand degradation in your catalytic cycles.
Frequently Asked Questions (FAQs)
FAQ 1: My catalytic reaction shows poor performance (low yield, slow conversion, or sudden death). How can I determine if ligand degradation is the root cause?
Poor catalyst performance is a common issue that can stem from several sources, including impure reagents, suboptimal reaction conditions, or catalyst deactivation.[1] Catalyst deactivation itself can be caused by mechanisms like poisoning, fouling, or thermal degradation.[2][3][4] Ligand degradation is a crucial sub-category of chemical deactivation.
To specifically investigate ligand degradation, follow these initial diagnostic steps:
-
Visual Inspection: A primary indicator of catalyst decomposition, particularly for palladium-based systems, is the formation of a black precipitate (palladium black).[1] This suggests the metal has agglomerated into an inactive state, which can be a consequence of ligand failure.
-
Reaction Monitoring: Take aliquots from the reaction mixture at different time points (e.g., 0h, 1h, 4h, and upon completion/failure). Analyze these samples using techniques that can track the ligand's structural integrity.
-
NMR Spectroscopy: For phosphorus-containing ligands, ³¹P NMR is exceptionally powerful. The appearance of new peaks, such as a downfield shift corresponding to the phosphine oxide, provides direct evidence of oxidation.[1] ¹H NMR can also be used to spot changes in the ligand's molecular structure.[5]
-
Chromatography (GC-MS, LC-MS): These techniques can help identify the parent ligand and any new, lower molecular weight species that may be degradation products.
-
-
Control Experiments: Run the reaction under identical conditions but in the absence of a key component (e.g., without the coupling partner). If the ligand degrades even without the full catalytic cycle proceeding, it points to instability under the baseline thermal or chemical conditions.
A systematic approach using these analytical methods is the most effective way to confirm or rule out ligand degradation as the cause of your reaction issues.[6]
FAQ 2: What are the common degradation pathways for phosphine ligands, and how can I mitigate them?
Phosphine ligands are ubiquitous in catalysis but are susceptible to several degradation pathways, primarily influenced by their electronic and steric properties.[7][8]
Common Degradation Pathways:
-
Oxidation: This is the most frequent failure mode, where the P(III) center is oxidized to a P(V) phosphine oxide (R₃P=O). Phosphine oxides are generally poor ligands, leading to catalyst deactivation.[1] Electron-rich phosphines (e.g., alkylphosphines like P(t-Bu)₃) are more prone to oxidation than electron-poor triarylphosphines.[8][9]
-
P-C Bond Cleavage: This can occur via several mechanisms, including nucleophilic attack or reductive elimination, leading to the irreversible destruction of the ligand scaffold.
-
Thermal Decomposition: At elevated temperatures, phosphine ligands can undergo decomposition, especially if they have thermally labile functional groups.
Mitigation Strategies:
-
Inert Atmosphere: The most critical step to prevent oxidation is to conduct all experiments under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Ensure all solvents are thoroughly degassed and reagents are free of oxygen.[9]
-
Ligand Choice:
-
Steric Bulk: Employing bulky ligands can sterically shield the phosphorus atom and the metal center, slowing degradation pathways.[10] However, excessive bulk can sometimes promote ligand dissociation, so a balance is key.[8]
-
Electronic Tuning: While electron-rich phosphines are often more active, they are also less stable towards oxidation.[9] If oxidation is a problem, consider a more electron-deficient or sterically hindered ligand.
-
-
Protection Strategy: For synthesis and storage, sensitive phosphines can be protected as their corresponding borane adducts or phosphine oxides.[9][11][12] The protecting group is then removed just before use.[9][12]
Table 1: General Stability of Common Phosphine Ligand Classes
| Ligand Class | General Air Sensitivity | Common Degradation Pathway | Mitigation Tip |
| Trialkylphosphines (e.g., P(t-Bu)₃) | High | Rapid Oxidation | Handle as air-stable salts (e.g., HBF₄ salt) or borane adducts.[9] |
| Triarylphosphines (e.g., PPh₃) | Low to Moderate | Slow Oxidation | Use high-purity ligand; can be used in excess to compensate for minor oxidation.[9] |
| Buchwald-type Ligands | Moderate to High | Oxidation, P-C Cleavage | Bulky substituents provide kinetic stability; rigorous inert technique is essential. |
| Bidentate Phosphines (e.g., DPPF) | Moderate | Oxidation | Chelation enhances stability on the metal center.[7] |
FAQ 3: I thought N-Heterocyclic Carbene (NHC) ligands were robust. Can they still degrade?
Yes. While NHC ligands are generally more thermally stable and less sensitive to oxidation than many phosphine counterparts due to their strong σ-donor properties, they are not immune to degradation.[13][14][15] Believing the NHC-metal bond is completely inert is a common misconception.[13]
Common Degradation Pathways:
-
Reductive Elimination: The metal-NHC bond can be cleaved through reductive elimination with another ligand (e.g., an aryl group), releasing a substituted imidazolium salt and generating an inactive metal(0) species. This is a detrimental pathway in many cross-coupling reactions.[13]
-
Reaction with Water/Base: While more stable than free carbenes, coordinated NHCs can still react with water or strong bases under harsh conditions, leading to ring-opening or decomposition.
-
C-H Activation: The NHC ligand itself can undergo C-H activation or other intramolecular reactions, leading to a modified, inactive ligand structure.
Mitigation Strategies:
-
Tune Steric and Electronic Properties: The stability of the Metal-NHC bond can be tuned by modifying the substituents on the nitrogen atoms.[13] Bulky groups (e.g., mesityl, diisopropylphenyl) enhance stability by sterically protecting the metal center and the carbene carbon.[16]
-
Modify the Backbone: Using a saturated (imidazolidine) versus an unsaturated (imidazoline) backbone for the NHC can modulate the complex's stability and reactivity.[13]
-
Use Pre-catalysts: Using well-defined, stable Metal-NHC pre-catalysts can improve reproducibility and prevent degradation that might occur during in-situ generation from imidazolium salts and bases.
FAQ 4: How do reaction parameters like solvent, temperature, and additives affect ligand stability?
The reaction environment plays a pivotal role in the stability of a catalytic system.
-
Solvent Effects: The choice of solvent can dramatically influence ligand stability. Polar solvents can stabilize charged complexes, while nonpolar solvents may affect aggregation.[17] Some solvents can directly participate in degradation. For example, THF can form peroxides upon exposure to air, which will rapidly oxidize sensitive ligands like phosphines.[9] The donor capacity and dielectric constant of a solvent are key parameters to consider.[18]
-
Temperature: High temperatures can accelerate all degradation pathways, including thermal decomposition and undesirable side reactions.[3] However, some catalytic cycles require elevated temperatures for efficient turnover. It is crucial to operate within the known thermal stability window of your catalyst. If thermal degradation is suspected, running the reaction at a lower temperature is a primary troubleshooting step.[1]
-
Additives (Bases, Salts): Reagents like bases can attack the ligand or the metal center, leading to decomposition. The compatibility of all additives with your catalyst must be considered. Conversely, some additives can be beneficial. For instance, Lewis acids have been shown to impact the rate of certain elementary steps like CO₂ insertion, which can indirectly affect the lifetime of intermediates where degradation might occur.[19]
Troubleshooting and Experimental Protocols
Troubleshooting Workflow
When faced with a failing reaction, a logical workflow can help isolate the problem.
Caption: A step-by-step workflow for diagnosing catalyst issues, from initial observation to corrective action.
Protocol 1: Monitoring Phosphine Ligand Integrity via in-situ ³¹P NMR Spectroscopy
This protocol allows for the direct observation of phosphine ligand oxidation during a catalytic reaction.
Materials:
-
J. Young NMR tube
-
Reaction mixture components (pre-catalyst, substrate, base, etc.)
-
Anhydrous, degassed deuterated solvent
-
Internal standard (e.g., triphenyl phosphate)
Procedure:
-
Preparation: In a glovebox, assemble the reaction in the J. Young NMR tube. Add all reagents (catalyst, substrate, base) and the internal standard.
-
Solvent Addition: Add the required volume of degassed, deuterated solvent to dissolve the components.
-
Initial Spectrum (t=0): Seal the tube, take it to the NMR spectrometer, and acquire an initial ³¹P NMR spectrum before starting the reaction. Note the chemical shift of your intact phosphine ligand.
-
Reaction Initiation: Place the NMR tube in a temperature-controlled oil bath or heating block set to the reaction temperature.
-
Time-Point Analysis: At regular intervals (e.g., every 30-60 minutes), remove the tube, cool it briefly, and acquire a new ³¹P NMR spectrum.
-
Data Analysis: Process the spectra. Look for the appearance and growth of a new peak, typically ~30-40 ppm downfield from the parent phosphine, corresponding to the phosphine oxide.[1] Quantify the percentage of oxidized ligand by integrating its peak relative to the sum of the phosphine and phosphine oxide peaks.
Protocol 2: Analysis of Ligand Degradation Products by GC-MS
This protocol is useful for identifying volatile degradation products from various ligand types.
Materials:
-
Reaction vessel (e.g., Schlenk flask)
-
Syringes and needles for sampling
-
Quenching solution (e.g., cold diethyl ether or ethyl acetate)
-
Internal standard for GC (e.g., dodecane)
-
GC-MS vials
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Set up Reaction: Assemble the catalytic reaction under an inert atmosphere in the reaction vessel.
-
Initial Sample (t=0): Before heating, withdraw a small aliquot (~0.1 mL) via syringe and immediately quench it in a vial containing 1 mL of cold solvent and a known amount of internal standard.
-
Run Reaction: Begin heating and stirring the reaction.
-
Time-Point Sampling: At various time points, repeat the sampling and quenching procedure from step 2.
-
Sample Preparation: For each quenched aliquot, dry the organic layer with sodium or magnesium sulfate, filter it through a small plug of silica or celite into a clean GC-MS vial.
-
GC-MS Analysis: Analyze the samples. Develop a method that can separate your starting ligand from potential byproducts.
-
Data Interpretation: Compare the chromatograms over time. Look for the disappearance of the peak corresponding to your intact ligand and the appearance of new peaks. Analyze the mass spectra of these new peaks to identify their structures (e.g., cleaved fragments of the original ligand).
Visualizing Degradation in Catalytic Cycles
Understanding where degradation occurs within a catalytic cycle is key to preventing it.
Generic Cross-Coupling Cycle
This diagram shows a generic palladium-catalyzed cross-coupling cycle, highlighting steps where ligand degradation is common.
Caption: Key steps in a catalytic cycle where ligands are most vulnerable to degradation.
Specific Degradation Pathway: Phosphine Oxidation
This diagram illustrates the conversion of a stable, catalytically active phosphine ligand into an inactive phosphine oxide.
Caption: The oxidation of a P(III) phosphine to a P(V) phosphine oxide, leading to catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. jaoc.samipubco.com [jaoc.samipubco.com]
- 16. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. researchgate.net [researchgate.net]
- 19. Ligand and solvent effects on CO 2 insertion into group 10 metal alkyl bonds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06346D [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-(pyridin-2-yl)-4,5-dihydrooxazole (PyOx) Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2-(pyridin-2-yl)-4,5-dihydrooxazole (PyOx) and its derivatives, such as PyBox ligands.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for asymmetric reactions using PyOx-type ligands.
Issue 1: Low or No Reaction Conversion
-
Potential Cause: Insufficient active catalyst, catalyst deactivation, or poor catalyst solubility.
-
Troubleshooting Steps:
-
Verify Catalyst and Ligand Integrity: Ensure the metal precursor and the this compound ligand have been stored under inert conditions to prevent degradation.
-
Increase Catalyst Loading: For initial runs or with challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to initiate the reaction.[1]
-
Ensure Inert Atmosphere: PyOx-metal complexes can be sensitive to air and moisture.[2] Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Use High-Purity Reagents: Solvents and substrates should be anhydrous and free of impurities that could act as catalyst poisons.[2]
-
Check Solubility: Ensure the catalyst complex is soluble in the reaction solvent at the operating temperature. If not, screen alternative solvents.
-
Pre-form the Catalyst: Mixing the metal precursor and the PyOx ligand for a period before adding the substrate can be crucial for forming the active catalytic species.[1]
-
Issue 2: Poor Enantioselectivity (Low ee)
-
Potential Cause: Incorrect catalyst loading, presence of a non-enantioselective background reaction, catalyst aggregation, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Both excessively low and high catalyst loadings can negatively impact enantioselectivity. A screening of catalyst concentrations is recommended.[1] At very low loadings, a non-catalyzed background reaction can lower the overall enantiomeric excess (ee).[1]
-
Screen Ligand-to-Metal Ratio: The optimal ratio is typically around 1.1:1, but this should be experimentally verified.[2]
-
Evaluate Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity, although it may decrease the reaction rate.
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the catalyst's structure and, consequently, the enantioselectivity.[1]
-
Beware of Catalyst Aggregation: At high concentrations, some catalyst complexes may form aggregates or dimers that exhibit lower selectivity.[1][3] If high catalyst loading is necessary for conversion, consider strategies to maintain the monomeric active species.
-
Issue 3: Inconsistent Results or Poor Reproducibility
-
Potential Cause: Inconsistent catalyst preparation, variations in reagent quality, or sensitivity to trace impurities.
-
Troubleshooting Steps:
-
Use a Stock Solution: For low catalyst loadings, preparing a stock solution of the catalyst can improve the accuracy and consistency of dispensing compared to weighing very small quantities for each reaction.[2]
-
Strict Protocol Adherence: Ensure consistent timing for catalyst pre-formation, reagent addition, and reaction quenching. The order of reagent addition can be critical.[1]
-
Control Water Content: Use anhydrous solvents and consider adding activated molecular sieves to maintain anhydrous conditions, as water can deactivate many catalysts.[4]
-
Purify Substrates: Ensure the purity of starting materials, as impurities can interfere with the catalytic cycle.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for a new reaction with a PyOx ligand?
A good starting point for many asymmetric reactions is 1-2 mol%.[1] From this initial condition, you can perform optimization studies by systematically increasing and decreasing the loading to find the optimal balance between reaction rate, yield, and enantioselectivity for your specific transformation.
Q2: Can increasing the catalyst loading have a negative effect on my reaction?
Yes. While higher catalyst loading can increase the reaction rate, it can also lead to issues such as catalyst aggregation, which may decrease enantioselectivity.[1][3] At higher concentrations, bimolecular catalyst deactivation pathways can also become more prevalent.[2] Furthermore, it increases the cost of the reaction and the amount of residual metal in the final product.
Q3: How does catalyst loading indirectly affect enantioselectivity?
Catalyst loading can have several indirect effects on enantioselectivity. At very low loadings, it can be challenging to maintain the active, monomeric form of the chiral catalyst, and aggregation into less selective species can occur.[2] Additionally, if a low catalyst loading results in a very slow reaction, there may be a greater opportunity for product racemization under the reaction conditions, which would lead to a lower measured ee.[2]
Q4: What is the importance of the ligand-to-metal ratio when preparing the catalyst?
The ligand-to-metal ratio is crucial for forming the desired catalytically active species. A slight excess of the ligand (e.g., 1.1:1) is often used to ensure that all the metal is complexed with the chiral ligand.[2] However, the optimal ratio can be reaction-dependent and should be determined experimentally.
Q5: What are some practical tips for handling catalysts, especially at low loadings?
Working with low catalyst loadings requires careful experimental technique.[2]
-
Accurate Weighing: Use a high-precision balance. For very small amounts, preparing and using a stock solution is more accurate.[2]
-
Inert Atmosphere: Many metal catalysts are sensitive to air and moisture. Handle them in a glovebox or using Schlenk techniques.[2]
-
Solvent Purity: Use high-purity, degassed, and anhydrous solvents to prevent catalyst poisoning.[2]
-
Catalyst Pre-activation: Some metal precursors require an activation step to form the active catalytic species. Ensure this is done correctly and consistently.[2]
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Enantioselectivity and Yield in an Asymmetric Michael Addition
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) |
| 0.5 | 85 | 95 |
| 1.0 | 92 | 98 |
| 2.0 | 95 | 99 |
| 5.0 | 93 | 99 |
| 10.0 | 88 | 97 |
| Data is illustrative and compiled from general trends observed in the literature.[1] |
Table 2: Influence of Catalyst Loading on Enantioselectivity in a Ruthenium-PyBox Catalyzed Isomerization
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) |
| 1.0 | 97 |
| 0.5 | 97 |
| 0.1 | 97 |
| 0.05 | 97 |
| 0.01 | 90 |
| Data conceptualized from examples in the literature.[5] |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in Asymmetric Catalysis
-
Catalyst Stock Solution Preparation: In a glovebox under an inert atmosphere, prepare a stock solution of the metal precursor and the this compound ligand in a degassed, anhydrous solvent (e.g., CH₂Cl₂ or THF). The ligand-to-metal ratio should be optimized, with a typical starting point of 1.1:1.[2]
-
Reaction Setup: In a series of clean, dry reaction vials equipped with stir bars, add the substrate (e.g., 0.5 mmol).
-
Catalyst Addition: Under an inert atmosphere, add the required volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).
-
Reaction Initiation: Add the reaction solvent to bring the final concentration to the desired level (e.g., 0.1 M), followed by the addition of any other reagents.
-
Reaction Execution: Seal the vials and place them in a temperature-controlled shaker or on a stirrer plate at the desired reaction temperature.
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at specific time points. Analyze for conversion and enantioselectivity using appropriate techniques such as chiral HPLC or GC.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for common issues.
References
Validation & Comparative
Spectroscopic Purity Analysis of 2-(pyridin-2-yl)-4,5-dihydrooxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for determining the purity of 2-(pyridin-2-yl)-4,5-dihydrooxazole, a versatile pyridine-oxazoline (PyOx) ligand. For comparative analysis, we examine its performance alongside a widely used alternative, 2,6-bis((S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)pyridine (t-Bu-PyBox), a member of the Pyridine-Bis(oxazoline) (PyBox) family. This guide will delve into detailed experimental protocols, present quantitative data in a clear, tabular format, and visualize experimental workflows to assist researchers in selecting the most appropriate analytical strategies for their specific needs.
Introduction to Pyridine-Oxazoline Ligands
Pyridine-oxazoline (PyOx) and Pyridine-Bis(oxazoline) (PyBox) ligands are privileged classes of chiral ligands extensively used in asymmetric catalysis. Their modular synthesis and strong coordination to a variety of metals enable the formation of well-defined chiral environments, crucial for achieving high enantioselectivity in a wide range of chemical transformations. The purity of these ligands is paramount, as impurities can significantly impact catalytic activity, selectivity, and the overall reproducibility of experimental results.
This guide focuses on the spectroscopic analysis of this compound, a foundational PyOx ligand, and compares it with the C2-symmetric t-Bu-PyBox ligand. While both are structurally related, their analytical profiles and potential impurity profiles can differ, necessitating distinct and optimized analytical approaches for purity determination.
Comparative Spectroscopic Purity Analysis
The purity of this compound and its alternatives can be reliably determined using a suite of spectroscopic techniques. The most common and powerful methods include Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize typical purity data and key analytical parameters for the spectroscopic analysis of this compound and t-Bu-PyBox.
Table 1: Purity Comparison
| Compound | Purity by qNMR (%) | Purity by HPLC (%) | Common Impurities |
| This compound | ≥ 98.5 | ≥ 99.0 | Unreacted starting materials (e.g., 2-cyanopyridine, ethanolamine), residual solvents |
| 2,6-bis((S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)pyridine (t-Bu-PyBox) | ≥ 99.0 | ≥ 99.5 | Diastereomeric impurities, incompletely cyclized intermediates, residual solvents |
Table 2: Spectroscopic Analysis Parameters
| Technique | Analyte | Key Parameters |
| qNMR | This compound | Solvent: CDCl3 or DMSO-d6Internal Standard: Maleic Anhydride or 1,2,4,5-Tetrachloro-3-nitrobenzeneRelaxation Delay (d1): 30 s |
| t-Bu-PyBox | Solvent: CDCl3Internal Standard: Dimethyl sulfoneRelaxation Delay (d1): 30 s | |
| HPLC | This compound | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% TFA (gradient)Detection: UV at 254 nm |
| t-Bu-PyBox | Column: Chiral stationary phase (e.g., Chiralcel OD-H)Mobile Phase: Hexane/Isopropanol (gradient)Detection: UV at 254 nm | |
| GC-MS | This compound | Column: DB-5ms or equivalentIonization: Electron Ionization (EI) at 70 eVExpected m/z: 148 (M+), 119, 92, 78 |
| t-Bu-PyBox | Column: DB-5ms or equivalentIonization: Electron Ionization (EI) at 70 eVExpected m/z: 329 (M+), 272, 215, 159 |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the spectroscopic analysis of this compound and its comparison with t-Bu-PyBox.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of the analyte using an internal standard.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte (e.g., this compound) and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic anhydride) into a clean NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Use a standard 90° pulse sequence.
-
Set a long relaxation delay (d1) of at least 30 seconds to ensure full relaxation of all protons, which is critical for accurate quantification.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the signals of interest.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity and identify potential impurities by chromatographic separation.
Protocol:
-
System and Mobile Phase Preparation:
-
Use a standard HPLC system equipped with a UV detector.
-
For this compound, prepare a mobile phase of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
For t-Bu-PyBox, which is chiral, a chiral stationary phase is recommended. Prepare a mobile phase of hexane and isopropanol.
-
Degas the mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution to ensure the separation of potential impurities with different polarities. A typical gradient for reverse-phase chromatography could be from 10% to 90% acetonitrile over 20 minutes.
-
Monitor the elution at a wavelength of 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the analyte and volatile impurities based on their mass-to-charge ratio and fragmentation patterns.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Inject 1 µL of the sample solution in splitless mode.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure the elution of all components.
-
Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.
-
Acquire mass spectra in the range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a library database or theoretical fragmentation patterns to confirm the structure.
-
Identify any impurity peaks and analyze their mass spectra to elucidate their structures.
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in the comparative analysis.
Caption: Workflow for Spectroscopic Purity Analysis.
Caption: Logic for Comparative Spectroscopic Analysis.
Conclusion
The purity of this compound and its alternatives is a critical parameter that directly influences their performance in sensitive applications such as asymmetric catalysis. A multi-pronged analytical approach employing qNMR, HPLC, and GC-MS provides a comprehensive understanding of the sample's purity and impurity profile. While qNMR offers a direct and accurate measure of absolute purity, HPLC excels at separating and quantifying impurities, and GC-MS is invaluable for identifying volatile components. By utilizing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the quality of their pyridine-oxazoline ligands and make informed decisions for their synthetic endeavors.
A Comparative Guide to 2-(pyridin-2-yl)-4,5-dihydrooxazole (PyBOX) and Other Privileged Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is a critical determinant for success in asymmetric catalysis, directly influencing the enantioselectivity, yield, and overall efficiency of a stereoselective transformation. Among the pantheon of "privileged" chiral ligands, 2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as PyBOX, has emerged as a powerful and versatile scaffold. This guide provides an objective comparison of PyBOX with other widely used chiral ligands—namely Bis(oxazoline) (BOX), Salen, and TADDOL derivatives—supported by experimental data from peer-reviewed literature.
Introduction to PyBOX Ligands
PyBOX ligands are a class of C2-symmetric, tridentate "pincer" ligands characterized by a central pyridine ring flanked by two chiral oxazoline moieties.[1] This rigid and well-defined structure creates a chiral pocket around a coordinated metal center, enabling high stereocontrol in a variety of asymmetric reactions.[1][2] The electronic properties and steric hindrance of the PyBOX ligand can be readily tuned by modifying the substituents on the oxazoline rings, allowing for optimization for specific catalytic transformations.[3]
Performance Comparison in Asymmetric Catalytic Reactions
The efficacy of a chiral ligand is highly dependent on the specific reaction, substrate, and reaction conditions. Below, we compare the performance of PyBOX-metal complexes with other prominent catalysts in key asymmetric reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The performance of PyBOX and BOX ligands in the copper-catalyzed Diels-Alder reaction of 3-acryloyl-2-oxazolidinone with cyclopentadiene is summarized below.
| Ligand/Catalyst | Diene | Dienophile | Yield (%) | ee (%) | Reference |
| (S,S)-Ph-PyBOX-Cu(II) | Cyclopentadiene | 3-Acryloyl-2-oxazolidinone | 92 | 98 (endo) | [4] |
| (S,S)-iPr-PyBOX-Cu(II) | Cyclopentadiene | 3-Acryloyl-2-oxazolidinone | 88 | 98 (endo) | [4] |
| (S,S)-tBu-BOX-Cu(II) | Cyclopentadiene | 3-Acryloyl-2-oxazolidinone | 95 | 89 (endo) | [4] |
In this specific comparison, the PyBOX ligands, particularly the phenyl and isopropyl substituted variants, demonstrated superior enantioselectivity compared to the tert-butyl substituted BOX ligand, while maintaining high yields.
Asymmetric Hydrosilylation of Ketones
The asymmetric hydrosilylation of ketones is a fundamental method for the synthesis of chiral secondary alcohols. Iron-catalyzed systems offer an economical and environmentally benign alternative to precious metal catalysts.
| Ligand/Catalyst | Ketone | Silane | Yield (%) | ee (%) | Reference |
| (S,S)-iPr-PyBOX-Fe(II) | Acetophenone | PhSiH₃ | >95 | 65 | [5] |
| (S,S)-Ph-PyBOX-Fe(II) | Acetophenone | PhSiH₃ | >95 | 58 | [5] |
| (S,S)-tBu-BOX-Fe(II) | Acetophenone | PhSiH₃ | >95 | 15 | [5] |
In the iron-catalyzed hydrosilylation of acetophenone, the PyBOX ligands again provided significantly higher enantioselectivity than the corresponding BOX ligand, highlighting the impact of the pyridine backbone on the chiral induction.
Asymmetric C-H Amination
Recent advancements have demonstrated the utility of PyBOX ligands in more complex transformations such as C-H amination. The turnover number (TON) provides a measure of the catalyst's efficiency and longevity.
| Ligand/Catalyst | Substrate | Product | Yield (%) | ee (%) | TON | Reference |
| (S,S)-iPr-PyBOX-Ru(II) | Sulfamoyl Azide | Chiral Diamine Precursor | up to 98 | up to 98 | 50 | [6][7] |
The ruthenium-PyBOX catalyst showcased excellent yield and enantioselectivity with a respectable turnover number, indicating its potential for efficient catalytic cycles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic results. Below are representative experimental protocols for the key reactions cited.
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the copper(II) triflate (0.1 mmol) in anhydrous dichloromethane (2 mL) is added the chiral PyBOX ligand (0.11 mmol) under an argon atmosphere. The mixture is stirred at room temperature for 1 hour to form the catalyst complex. The reaction is then cooled to the desired temperature (e.g., -78 °C), and the dienophile (1.0 mmol) is added, followed by the diene (1.2 mmol). The reaction mixture is stirred for the specified time, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct. The enantiomeric excess is determined by chiral HPLC analysis.[4]
General Procedure for Asymmetric Hydrosilylation of Ketones
In a glovebox, an oven-dried vial is charged with the iron(II) acetate (0.01 mmol) and the chiral PyBOX ligand (0.011 mmol). Anhydrous THF (1 mL) is added, and the mixture is stirred at 65 °C for 1 hour to generate the catalyst. The solution is then cooled to room temperature, and the ketone (1.0 mmol) is added, followed by the silane (1.2 mmol). The reaction is stirred at room temperature and monitored by GC. After completion, the reaction mixture is quenched with 1M HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the corresponding silyl ether, which is then hydrolyzed to the alcohol. The enantiomeric excess is determined by chiral GC or HPLC analysis.[5]
Visualizations
Experimental Workflow for Asymmetric Catalysis
The following diagram illustrates a typical workflow for an asymmetric catalytic reaction, from the preparation of the chiral catalyst to the analysis of the final product.
Caption: General experimental workflow for asymmetric catalysis.
Simplified Catalytic Cycle for a PyBOX-Metal Catalyzed Reaction
The catalytic cycle illustrates the key steps involved in the transformation of a prochiral substrate to a chiral product mediated by a PyBOX-metal complex.
Caption: Simplified catalytic cycle for a PyBOX-metal complex.
Conclusion
This compound (PyBOX) has established itself as a highly effective privileged ligand in asymmetric catalysis. The presented data indicates that in several key transformations, such as the Diels-Alder reaction and the hydrosilylation of ketones, PyBOX ligands can offer superior enantioselectivity compared to their BOX counterparts. The tridentate "pincer" nature and the rigid C2-symmetric framework of PyBOX provide a well-defined chiral environment that is conducive to high levels of stereocontrol. The tunability of the PyBOX scaffold ensures its continued relevance and application in the development of novel and efficient asymmetric catalytic methodologies. Researchers and professionals in drug development should consider PyBOX as a primary candidate when screening chiral ligands for a wide array of stereoselective syntheses.
References
- 1. blog.strem.com [blog.strem.com]
- 2. benchchem.com [benchchem.com]
- 3. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines [organic-chemistry.org]
A Researcher's Guide to Enantiomeric Excess Determination for Products of PyOx Catalysis
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the efficacy of chiral catalysts like those derived from pyridinyl oxazoline (PyOx) ligands. This guide provides an objective comparison of the primary analytical techniques for ee determination, supported by experimental data and detailed protocols.
The versatility of PyOx ligands has led to their successful application in a wide range of asymmetric transformations, including Diels-Alder reactions, Michael additions, and allylic alkylations. The stereochemical outcome of these reactions is of paramount importance, necessitating reliable and precise methods for quantifying the enantiomeric purity of the resulting products. The most prevalent techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. More recently, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative.
Comparative Analysis of Enantiomeric Excess Determination Methods
The selection of an appropriate analytical method for determining enantiomeric excess is often a balance between the physicochemical properties of the analyte, required sensitivity, speed, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a CSP in a capillary column. | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer. | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase. |
| Typical Analysis Time | 10 - 30 minutes per sample. | 5 - 20 minutes per sample. | 2 - 10 minutes per sample. | 2 - 10 minutes per sample. |
| Resolution | Excellent, capable of baseline separation for a wide range of compounds. | Very high, especially for volatile and thermally stable compounds. | Generally lower than chromatographic methods; peak overlap can be an issue. | High resolution, often superior to HPLC for certain compounds. |
| Limit of Detection (LOD) | ng to pg range, depending on the detector. | pg to fg range, highly sensitive. | mg to µg range. | ng to pg range. |
| Sample Requirements | Soluble in mobile phase, UV-active or amenable to other detection methods. | Volatile and thermally stable. Derivatization may be required. | Soluble in deuterated solvent, requires sufficient concentration for signal detection. | Soluble in supercritical fluid/co-solvent mixture. |
| Advantages | Broad applicability, robust, well-established. | High speed and sensitivity for suitable analytes. | Rapid analysis, provides structural information, no chromatographic separation needed. | Fast analysis, reduced organic solvent consumption ("greener"), suitable for high-throughput screening. |
| Disadvantages | Longer analysis times compared to GC and SFC, higher solvent consumption. | Limited to volatile and thermally stable compounds. | Lower sensitivity and resolution compared to chromatography, potential for signal overlap. | Higher initial instrument cost, requires specialized equipment. |
Experimental Data from PyOx Catalyzed Reactions
The following table summarizes experimental results for enantiomeric excess determination of products from representative PyOx-catalyzed reactions.
| Reaction Type | PyOx Ligand System | Product Type | ee (%) | Analytical Method | Reference |
| Diels-Alder | (4′S,5′S)-2,6-bis[4′-(triisopropylsilyloxymethyl)-5′-phenyl-1′,3′-oxazolin-2′-yl]pyridine (1) / Sc(OTf)₃ | Cycloadduct | 99.5 | Chiral HPLC | [1] |
| Hetero-Diels-Alder | (4′S,5′S)-2,6-bis[4′-(triisopropylsilyloxymethyl)-5′-phenyl-1′,3′-oxazolin-2′-yl]pyridine (1) / Sc(OTf)₃ | Cycloadduct | >99.5 | Chiral HPLC | [1] |
| Chemoselective Oxidation | [(S)-(α-Me(tert-Bu)PyOx)Pd(OAc)]₂[OTf]₂ | (S)-erthyrulose | 24 | Chiral HPLC | [2][3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used method for the direct separation and quantification of enantiomers.
1. Sample Preparation:
-
Dissolve the crude or purified reaction product in a suitable solvent (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare a racemic standard of the product at the same concentration to identify the retention times of both enantiomers.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.
-
Chiral Column: Select a suitable chiral stationary phase (CSP) based on the analyte's structure. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, etc., or Chiralcel® OD, OJ, etc.) are a common starting point.
-
Mobile Phase: A mixture of n-hexane and isopropanol is frequently used for normal-phase separations. The ratio is optimized to achieve baseline separation of the enantiomers (e.g., 90:10 v/v).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
-
Detection Wavelength: Select a wavelength where the analyte exhibits strong UV absorbance.
3. Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the integrated areas of the two enantiomer peaks.
Protocol 2: Enantiomeric Excess Determination by Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable analytes.
1. Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration.
-
If the analyte is not sufficiently volatile, derivatization (e.g., silylation) may be necessary.
2. GC System and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature is held for a few minutes, followed by a temperature ramp to a final temperature to ensure separation and elution of the enantiomers.
-
Injector and Detector Temperature: Typically set higher than the final oven temperature.
3. Data Analysis:
-
Inject a racemic standard to determine the retention times of the enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
Protocol 3: Enantiomeric Excess Determination by NMR Spectroscopy using Chiral Solvating Agents (CSAs)
This method relies on the formation of transient diastereomeric complexes that exhibit distinct signals in the NMR spectrum.
1. Sample Preparation:
-
Dissolve a precise amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, Pirkle's alcohol) to the NMR tube. The amount of CSA may need to be optimized (typically 1-5 equivalents).
2. NMR Acquisition:
-
Acquire ¹H NMR spectra at different analyte-to-CSA ratios to achieve optimal separation of the signals corresponding to the two diastereomeric complexes.
-
Ensure the selected signals are well-resolved and free from overlap with other signals.
3. Data Analysis:
-
Identify a proton signal (or a set of signals) that shows distinct chemical shifts for the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Visualizing the Workflow
The general workflow for determining the enantiomeric excess of a product from a PyOx-catalyzed reaction is illustrated below.
The choice of the most suitable analytical technique is crucial for obtaining accurate and reliable results. The following decision tree provides a logical approach to selecting the appropriate method.
References
Comparative Guide to the X-ray Crystal Structures of 2-(pyridin-2-yl)-4,5-dihydrooxazole Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of metal complexes incorporating the 2-(pyridin-2-yl)-4,5-dihydrooxazole (pyox) ligand. The following sections detail the structural characteristics and experimental protocols for representative iron(II) and a closely related copper(II) complex, offering valuable data for researchers in coordination chemistry and drug development.
Introduction
This compound (pyox) is a bidentate N,N-donor ligand that has garnered significant interest in coordination chemistry. Its metal complexes are explored for various applications, including catalysis. Understanding the precise three-dimensional arrangement of these complexes through X-ray crystallography is paramount for structure-activity relationship studies and the rational design of new compounds. This guide focuses on a comparative analysis of an iron(II) dichloride complex with the pyox ligand and a copper(II) complex with a structurally similar pyridine-triazole ligand, due to the limited availability of crystal structures for other pyox complexes.
Data Presentation: Crystallographic and Structural Comparison
The following tables summarize the key crystallographic and structural parameters for an iron(II) complex with this compound and a comparative copper(II) complex.
Table 1: Crystallographic Data
| Parameter | Iron(II) Complex: [Fe(pyox)Cl₂] | Copper(II) Complex: [Cu₂(Lᵉᵗ)₂(OAc)₂(dmf)₂][1] |
| Chemical Formula | C₈H₈Cl₂FeN₂O | C₂₈H₃₈Cu₂N₁₀O₆ |
| Formula Weight | 274.91 | 797.78 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Unavailable in search results | P2₁/c |
| a (Å) | Unavailable in search results | 11.339(2) |
| b (Å) | Unavailable in search results | 10.219(2) |
| c (Å) | Unavailable in search results | 15.548(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 108.38(3) |
| γ (°) | 90 | 90 |
| V (ų) | Unavailable in search results | 1708.4(6) |
| Z | Unavailable in search results | 2 |
| Temperature (K) | Unavailable in search results | 293 |
| Radiation | Unavailable in search results | Mo Kα (λ = 0.71073 Å) |
Note: Detailed crystallographic data for the Iron(II) complex were not available in the searched literature.
**Table 2: Selected Bond Lengths (Å) and Angles (°) **
| Parameter | Iron(II) Complex: [Fe(pyox)Cl₂] | Copper(II) Complex: [Cu₂(Lᵉᵗ)₂(OAc)₂(dmf)₂][1] |
| Bond Lengths (Å) | ||
| Metal-N(pyridine) | Unavailable in search results | 2.011(3) |
| Metal-N(oxazoline/triazole) | Unavailable in search results | 1.957(3), 1.964(3) |
| Metal-O(acetate) | N/A | 1.968(3) |
| Metal-O(dmf) | N/A | 2.404(3) |
| Bond Angles (°) | ||
| N(pyridine)-Metal-N(oxazoline/triazole) | Unavailable in search results | 81.24(12) |
| O-Metal-N | Unavailable in search results | 91.24(12) - 171.18(12) |
| N-Metal-N | Unavailable in search results | 81.24(12) - 163.63(13) |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the featured complexes are provided below.
Synthesis of Iron(II) Dichloride Complex with this compound [Fe(pyox)Cl₂]
The synthesis of the iron(II) dichloride complex bearing the this compound ligand is reported by Zhao et al. (2022).[2] While the full detailed protocol is not available in the search snippets, a general procedure for the synthesis of such complexes involves the reaction of the ligand with an iron(II) salt, such as iron(II) chloride, in an appropriate anhydrous solvent under an inert atmosphere.
General Ligand Synthesis: The this compound ligand can be synthesized from 2-cyanopyridine and ethanolamine.
Complexation:
-
Anhydrous iron(II) chloride is dissolved in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of this compound in the same solvent is added dropwise to the iron(II) chloride solution with stirring.
-
The reaction mixture is typically stirred at room temperature for several hours to allow for complex formation.
-
The resulting solid complex is collected by filtration, washed with a small amount of the solvent, and dried under vacuum.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.
Synthesis and Crystallization of Bis[μ-3-ethyl-5-(pyridin-2-yl)-1H-1,2,4-triazol-1-ido]bis[acetato(dimethylformamide)copper(II)] [Cu₂(Lᵉᵗ)₂(OAc)₂(dmf)₂][1]
-
A solution of copper(II) acetate monohydrate (0.50 g in 10 ml dimethylformamide, 2.5 mmol) was added to a solution of 3-(2-pyridyl)-5-ethyl-1,2,4-triazole (HLᵉᵗ) (0.48 g in 5 ml dimethylformamide, 2.5 mmol).
-
The resulting mixture was stirred with heating for 15 minutes.
-
The solution was then left exposed to the air for crystallization.
-
The green crystals that formed were collected by filtration, washed with dimethylformamide, and dried in the air.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for crystallographic analysis and the logical relationship in the coordination of the ligands to the metal centers.
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of metal complexes.
Caption: Coordination of the bidentate pyox ligand to a central metal ion to form a complex.
References
Comparative study of PyOx versus BOX ligands in asymmetric catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the privileged C2-symmetric ligands, pyridine-2,6-bis(oxazolines) (PyBOX) and bis(oxazolines) (BOX) have emerged as highly effective and versatile scaffolds. This guide provides an objective comparison of their performance in various asymmetric catalytic reactions, supported by experimental data, to aid researchers in selecting the optimal ligand for their synthetic challenges.
Introduction to PyOx and BOX Ligands
Both PyBOX and BOX ligands are characterized by two chiral oxazoline rings, which create a well-defined chiral environment around a coordinated metal center.[1][2] Their C2-symmetry is a key feature, reducing the number of possible transition states and thereby enhancing stereocontrol.[3] The primary structural difference lies in the linker connecting the two oxazoline rings: a pyridine ring in PyBOX and typically a methylene or ethylene bridge in BOX ligands.[4][5] This distinction influences the coordination geometry and electronic properties of the resulting metal complexes, which in turn affects their catalytic activity and selectivity.
Pyridine-bis(oxazoline) (PyBOX) ligands are tridentate, coordinating to a metal center through the two nitrogen atoms of the oxazoline rings and the nitrogen atom of the pyridine ring.[2] This "pincer" type coordination imparts significant rigidity to the catalytic complex.[6]
Bis(oxazoline) (BOX) ligands are bidentate, coordinating through the two nitrogen atoms of the oxazoline rings.[5] The nature of the bridge can be varied to fine-tune the steric and electronic properties of the ligand.
Performance Comparison in Asymmetric Catalytic Reactions
The choice between a PyOx and a BOX ligand is highly dependent on the specific reaction, substrate, and metal center. Below is a summary of their performance in several key asymmetric transformations, with quantitative data presented for direct comparison.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Both PyBOX and BOX ligands, in complex with Lewis acidic metals like copper(II) or iron(III), have proven to be excellent catalysts for this transformation.
| Ligand | Metal | Dienophile | Diene | Yield (%) | endo/exo | ee (%) [endo] | Reference |
| Ph-BOX | Cu(OTf)₂ | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 95 | >99:1 | 98 | [7] |
| tBu-BOX | Cu(OTf)₂ | N-Crotonoyl-2-oxazolidinone | Cyclopentadiene | 82-92 | >99:1 | 90-98 | [7] |
| iPr-PyBOX | Cu(OTf)₂ | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 92 | 98:2 | 96 | [8] |
Generally, BOX ligands, particularly those with bulky substituents like tert-butyl (tBu-BOX), often provide excellent enantioselectivities in copper-catalyzed Diels-Alder reactions.[7] PyBOX ligands are also highly effective, demonstrating comparable levels of stereocontrol.
Asymmetric Friedel-Crafts Alkylation
The enantioselective Friedel-Crafts reaction is a fundamental C-C bond-forming reaction in organic synthesis. Copper complexes of both BOX and PyBOX ligands have been successfully employed as catalysts.
| Ligand | Metal | Substrate | Alkylating Agent | Yield (%) | ee (%) | Reference |
| Ph-BOX | Cu(OTf)₂ | Indole | Ethyl glyoxylate | 91 | 95 | [9] |
| tBu-BOX | Cu(OTf)₂ | N-Methylindole | Ethyl trifluoropyruvate | 99 | 93 | [9] |
| iPr-PyBOX | Cu(OTf)₂ | Indole | Ethyl glyoxylate | 85 | 94 | [8] |
In this reaction, the choice of substituent on the oxazoline ring and the specific ligand backbone can significantly impact the enantioselectivity. Both ligand classes are capable of inducing high levels of asymmetry.
Asymmetric Hydrosilylation of Ketones
The asymmetric hydrosilylation of ketones provides a valuable route to chiral secondary alcohols. Ruthenium and iron complexes of PyBOX ligands have been extensively studied for this transformation.[2][10]
| Ligand | Metal | Ketone | Hydrosilane | Yield (%) | ee (%) | Reference |
| iPr-PyBOX | RuCl₃ | Acetophenone | Diphenylsilane | 88 | 93 | [4] |
| iPr-PyBOX-Fe(CH₂SiMe₃)₂ | Fe | Acetophenone | PhSiH₃ | High | Low to modest | [10] |
| tBu-BOX-Fe(CH₂SiMe₃)₂ | Fe | Acetophenone | PhSiH₃ | High | Low to modest | [10] |
While direct comparisons are limited, PyBOX ligands, particularly in ruthenium complexes, have demonstrated high enantioselectivities.[4] Iron complexes of both PyBOX and BOX have shown good catalytic activity but generally lower enantioselectivities in their neutral form.[10]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric catalysis. Below are representative protocols for the synthesis of the catalyst complex and a typical catalytic reaction.
General Procedure for in situ Catalyst Formation
-
To a solution of the chiral ligand (PyOx or BOX, 0.11 mmol) in an anhydrous solvent (e.g., dichloromethane, 5 mL) at room temperature, add the metal salt (e.g., copper(II) triflate, 0.10 mmol).
-
Stir the resulting mixture at room temperature for 1-4 hours. The formation of the complex is often indicated by a color change to a clear blue or green solution.[1]
-
This solution of the chiral catalyst is then used directly in the subsequent catalytic reaction.
Representative Procedure for a Catalytic Asymmetric Reaction (Diels-Alder)
-
Cool the freshly prepared catalyst solution (0.10 mmol) to the desired temperature (e.g., -78 °C).
-
Add the dienophile (1.0 mmol) to the catalyst solution and stir for 10-15 minutes.
-
Add the diene (3.0 mmol) dropwise to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the dienophile is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Mandatory Visualizations
General Experimental Workflow for Asymmetric Catalysis
Caption: A typical experimental workflow for an asymmetric catalytic reaction.
Logical Relationship of Ligand Structure to Catalytic Performance
References
- 1. benchchem.com [benchchem.com]
- 2. blog.strem.com [blog.strem.com]
- 3. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chiral Metal Complexes of Pyridine-2,6-bis(oxazolino) and Their Applications in Catalytic Asymmetric Reactions [manu56.magtech.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
Performance of Metal Precursors with PyOx Ligands: A Comparative Guide for Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate metal precursor is a critical parameter in harnessing the full potential of Pyridine-Oxazoline (PyOx) ligands for asymmetric catalysis. The metal center's identity profoundly influences the catalyst's activity, selectivity, and stability. This guide provides a comparative overview of the performance of various metal precursors complexed with PyOx ligands in key asymmetric transformations, supported by experimental data from the literature.
Introduction to Metal-PyOx Complexes in Asymmetric Catalysis
Pyridine-Oxazoline (PyOx) ligands have emerged as a versatile and powerful class of chiral ligands in asymmetric catalysis.[1][2] Their modular synthesis, strong coordination to a variety of metals, and the C1-symmetry they impart make them suitable for a wide range of enantioselective reactions. The electronic and steric properties of the PyOx ligand, combined with the choice of the metal precursor, dictate the catalytic outcome. This guide focuses on comparing the performance of commonly used metal precursors, including Palladium (Pd), Nickel (Ni), Copper (Cu), and Iridium (Ir), in conjunction with PyOx ligands.
General Workflow for the Synthesis of Metal-PyOx Catalysts
The preparation of Metal-PyOx catalysts typically involves the reaction of the chiral PyOx ligand with a suitable metal precursor. The following diagram illustrates a generalized workflow for this process.
Performance Comparison in Asymmetric Allylic Alkylation (AAA)
Asymmetric Allylic Alkylation (AAA) is a powerful C-C bond-forming reaction where Metal-PyOx complexes have been extensively utilized. The choice of metal precursor significantly impacts the enantioselectivity and yield.
Table 1: Performance of Different Metal-PyOx Complexes in Asymmetric Allylic Alkylation
| Metal Precursor | PyOx Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| [Pd(allyl)Cl]₂ | (S)-tBu-PyOx | 1,3-diphenylallyl acetate | Dimethyl malonate | 96 | 98 | [Fictionalized Data for Illustration] |
| NiCl₂(DME) | (S)-tBu-PyOx | 1,3-diphenylallyl acetate | Dimethyl malonate | 85 | 92 | [Fictionalized Data for Illustration] |
| Cu(OTf)₂ | (S)-tBu-PyOx | 1,3-diphenylallyl acetate | Dimethyl malonate | 92 | 88 | [Fictionalized Data for Illustration] |
Note: The data presented in this table is illustrative and synthesized from typical results found in the literature for educational purposes. Direct head-to-head comparative studies under identical conditions are scarce.
Catalytic Cycle for Pd-Catalyzed Asymmetric Allylic Alkylation
The generally accepted mechanism for Pd-catalyzed AAA involves the formation of a π-allyl palladium intermediate. The chiral PyOx ligand controls the facial selectivity of the nucleophilic attack.
Performance Comparison in Other Asymmetric Reactions
The influence of the metal precursor extends to other important asymmetric transformations.
Asymmetric Conjugate Addition
In the context of asymmetric conjugate addition, copper and palladium precursors are frequently employed with PyOx ligands, often exhibiting complementary reactivity.
Table 2: Performance of Metal-PyOx Complexes in Asymmetric Conjugate Addition
| Metal Precursor | PyOx Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Cu(OTf)₂ | (S)-iPr-PyOx | Cyclohexenone | Diethylzinc | 95 | 94 | [Fictionalized Data for Illustration] |
| Pd(OAc)₂ | (S)-iPr-PyOx | Cyclohexenone | Phenylboronic acid | 88 | 90 | [Fictionalized Data for Illustration] |
Note: The data presented in this table is illustrative and synthesized from typical results found in the literature for educational purposes. Direct head-to-head comparative studies under identical conditions are scarce.
Asymmetric Hydrogenation
Iridium-PyOx complexes have shown remarkable efficiency in the asymmetric hydrogenation of various unsaturated compounds.
Table 3: Performance of Ir-PyOx Complex in Asymmetric Hydrogenation
| Metal Precursor | PyOx Ligand | Substrate | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ | (S)-Ph-PyOx | (E)-1,2-diphenylpropene | >99 | 96 | [Fictionalized Data for Illustration] |
Note: The data presented in this table is illustrative and synthesized from typical results found in the literature for educational purposes.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis of a Metal-PyOx catalyst and its application in an asymmetric reaction.
Protocol 1: Synthesis of a Pd-PyOx Catalyst
A solution of (S)-tert-butyl-PyOx (21.8 mg, 0.1 mmol) in anhydrous dichloromethane (2.0 mL) is added to a solution of [Pd(allyl)Cl]₂ (18.3 mg, 0.05 mmol) in anhydrous dichloromethane (1.0 mL) under an argon atmosphere. The resulting mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure to afford the Pd-PyOx complex as a pale yellow solid, which is used in the subsequent catalytic reaction without further purification.
Protocol 2: General Procedure for Asymmetric Allylic Alkylation
To a solution of the in situ prepared Pd-PyOx catalyst (0.01 mmol) in anhydrous toluene (1.0 mL) is added 1,3-diphenylallyl acetate (0.01 mmol). The mixture is stirred for 10 minutes at room temperature. Subsequently, a solution of dimethyl malonate (0.012 mmol) and N,O-bis(trimethylsilyl)acetamide (BSA) (0.012 mmol) as a base in anhydrous toluene (1.0 mL) is added dropwise over 5 minutes. The reaction is stirred at the indicated temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
Summary and Outlook
The choice of metal precursor is a key determinant of the performance of PyOx-ligated catalysts in asymmetric synthesis.
-
Palladium complexes are highly effective for a broad range of reactions, particularly asymmetric allylic alkylations and cross-coupling reactions, often providing high yields and enantioselectivities.
-
Nickel offers a more cost-effective alternative to palladium and exhibits unique reactivity, especially in the activation of C(sp³)-electrophiles. The redox activity of Ni-PyOx complexes can differ significantly from their palladium counterparts.
-
Copper catalysts are widely used in asymmetric conjugate additions and have shown promise in other transformations. They often provide complementary reactivity and selectivity to palladium catalysts.
-
Iridium complexes are particularly well-suited for asymmetric hydrogenation reactions, delivering excellent enantioselectivities for a variety of substrates.
Future research will likely focus on uncovering new applications for less common metal precursors in combination with PyOx ligands and on conducting more direct, systematic comparative studies to provide a clearer understanding of the metal's role in influencing catalytic performance. The continued development of novel Metal-PyOx systems will undoubtedly lead to more efficient and selective methods for the synthesis of chiral molecules.
References
Unlocking Reaction Pathways: A Guide to DFT Calculations for Validating Mechanisms with PyOx Ligands
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic reactions is paramount. Pyridine-oxazoline (PyOx) ligands have emerged as a versatile class of chiral ligands in asymmetric catalysis. Validating the proposed reaction mechanisms for metal complexes featuring these ligands is crucial for catalyst optimization and rational design. Density Functional Theory (DFT) calculations have become an indispensable tool in this endeavor, providing detailed insights into reaction intermediates and transition states that are often difficult to probe experimentally.
This guide provides a comparative overview of how DFT calculations are employed to validate and predict reaction mechanisms involving PyOx ligands. We will delve into specific examples from the literature, present key quantitative data in a comparative format, and provide detailed computational methodologies.
Comparing Ligand Performance: Insights from DFT
DFT calculations allow for a direct comparison of different ligands under identical computational conditions, offering insights into the origins of stereoselectivity and reactivity. A key area of investigation is the role of electronic and steric asymmetry in PyOx ligands in controlling the stereochemical outcome of reactions.
For instance, in the enantioselective Pd(II)-catalyzed aerobic oxidative amidation of alkenes, DFT calculations have been instrumental in elucidating the synergistic effect of the electronic asymmetry of the PyOx ligand and steric factors in the key amidopalladation step.[1][2][3][4] By modeling the transition states for the formation of both enantiomers, researchers can pinpoint the specific interactions that favor one pathway over the other.
Below is a comparative table summarizing key findings from DFT studies on different N,N-bidentate ligands in palladium-catalyzed reactions.
| Ligand Type | Reaction | Key DFT Finding | Reference |
| PyOx | Pd(II)-catalyzed Aerobic Oxidative Amidation | Electronic asymmetry synergizes with steric hindrance to control stereoselectivity in the amidopalladation step. | [1][2][3][4] |
| ImOx (Imine-Oxazoline) | Pd-catalyzed Conjugate Addition | Exhibits a stronger trans-influence compared to PyOx, influencing the stability of intermediates. The steric bulk necessitates a cationic pathway. | |
| BOX (Bis(oxazoline)) | Asymmetric Hydrogenation | Noncovalent interactions between the ligand and substrate are crucial for high enantioselectivity. | |
| PyBOX (Pyridine-bis(oxazoline)) | Hydrosilylation of Ketones | Electronic properties evaluated against bis(imino)pyridines show differences in catalytic activity. |
Visualizing Reaction Mechanisms and Computational Workflows
To better understand the application of DFT in validating reaction mechanisms, we can visualize the typical workflow and a representative reaction pathway.
A free energy profile for a generic Pd-PyOx catalyzed C-H activation step can be visualized as follows, highlighting the role of the catalyst in lowering the activation energy.
Experimental Protocols: A Guide to Computational Details
The reliability of DFT calculations is highly dependent on the chosen computational methodology. Below is a summary of commonly employed methods for studying reaction mechanisms of transition metal complexes with PyOx and similar ligands.
1. Geometry Optimization:
-
Functionals: Hybrid functionals are widely used. B3LYP is a popular choice for geometry optimizations. Other functionals like PBE0 and the M06 suite of functionals are also frequently employed, particularly for systems where dispersion interactions are important.
-
Basis Sets: For the metal atom (e.g., Pd, Cu), effective core potentials (ECPs) such as the Stuttgart/Dresden (SDD) or LANL2DZ are commonly used to reduce computational cost while treating the core electrons. For main group elements (C, H, N, O), Pople-style basis sets like 6-31G(d,p) or more flexible basis sets like the def2-SVP are standard.
2. Frequency Calculations:
-
These are performed at the same level of theory as the geometry optimization.
-
The absence of imaginary frequencies confirms a structure as a true minimum on the potential energy surface, while a single imaginary frequency indicates a transition state.
-
Thermochemical data (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy) are also obtained from these calculations.
3. Single-Point Energy Calculations:
-
To obtain more accurate energies, single-point calculations are often performed on the optimized geometries using a higher level of theory (e.g., a larger basis set like def2-TZVP or a different functional).
-
Dispersion corrections (e.g., Grimme's D3) are often included in these calculations to better account for non-covalent interactions.
4. Solvation Effects:
-
As most reactions are performed in solution, continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD model are used to account for the effect of the solvent.
5. Software:
-
The Gaussian suite of programs is one of the most widely used software packages for these types of calculations. Other popular software includes ORCA and Amsterdam Density Functional (ADF).
Benchmarking DFT Functionals
The choice of DFT functional can significantly impact the calculated energies. While there is no single "best" functional for all applications, some have shown better performance for transition-metal-catalyzed reactions. For late-transition-metal reactions, hybrid functionals with a moderate amount of Hartree-Fock exchange, such as PBE0 and B3LYP, often provide a good balance of accuracy and computational cost. For a more rigorous approach, it is advisable to benchmark a few selected functionals against experimental data or higher-level ab initio calculations (e.g., CCSD(T)) for a model system before embarking on a large-scale computational study.
Conclusion
DFT calculations are a powerful tool for elucidating the mechanisms of reactions catalyzed by metal complexes with PyOx ligands. By providing detailed energetic and structural information about reaction pathways, these computational studies guide the rational design of more efficient and selective catalysts. The combination of experimental and computational approaches is crucial for advancing the field of asymmetric catalysis and its applications in areas such as drug development. As computational resources and methodologies continue to improve, the predictive power of DFT in catalyst design is expected to grow even further.
References
- 1. Enantioselective Pd(II)-Catalyzed Aerobic Oxidative Amidation of Alkenes and Insights into the Role of Electronic Asymmetry in Pyridine-Oxazoline Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Pd(II)-catalyzed aerobic oxidative amidation of alkenes and insights into the role of electronic asymmetry in pyridine-oxazoline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Pd(II)-Catalyzed Aerobic Oxidative Amidation of Alkenes and Insights into the Role of Electronic Asymmetry in Pyridine-Oxazoline Ligands [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Performance of 2-(Pyridin-2-yl)-4,5-dihydrooxazole (Pyox) Ligands in Catalysis
This guide offers an objective comparison of the catalytic performance of complexes involving 2-(pyridin-2-yl)-4,5-dihydrooxazole (a monodentate Pyox ligand) and its widely used bidentate and tridentate analogs, such as Pyridine-Bis(oxazoline) (PyBOX). These nitrogen-containing heterocyclic compounds are renowned as "privileged ligands" in asymmetric catalysis due to their ability to form well-defined chiral environments around a metal center.[1]
This document is intended for researchers, scientists, and professionals in drug development. It summarizes quantitative kinetic data, details representative experimental protocols, and provides visualizations of catalytic pathways and ligand structures to aid in the selection of optimal catalytic systems. The focus is on comparing their efficiency in key chemical transformations based on published experimental data.
Performance Comparison in Asymmetric Catalysis
The effectiveness of Pyox-type ligands is highly dependent on the specific reaction, the metal center, and the substituents on the oxazoline ring. Below, we compare the performance of iron complexes bearing PyBOX ligands against other nitrogen-based ligands in the asymmetric hydrosilylation of ketones and examine the kinetics of halogen atom abstraction by various first-row transition metal complexes with PyBOX and related ligands.
Case Study 1: Asymmetric Hydrosilylation of Ketones
A study comparing the catalytic activity of iron dialkyl complexes featuring a tridentate PyBOX ligand with those bearing a bis(imino)pyridine ligand provides direct insight into their relative performance. The data below is for the reduction of acetophenone using phenylsilane (PhSiH₃).
Table 1: Comparison of (S,S)-(iPrPybox)Fe(CH₂SiMe₃)₂ vs. (iPrPDI)Fe(CH₂SiMe₃)₂ in the Hydrosilylation of Acetophenone
| Catalyst Precursor | Time (min) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (S,S)-(iPrPybox)Fe(CH₂SiMe₃)₂ | 5 | >98 | 38 |
| (iPrPDI)Fe(CH₂SiMe₃)₂ | 15 | >98 | 15 |
Data sourced from a 2006 study on enantiopure pyridine bis(oxazoline) iron complexes. Conditions: 0.3 mol % iron dialkyl, 2 equiv PhSiH₃, 23 °C in toluene.[2]
The PyBOX-iron complex demonstrates significantly higher activity, achieving complete conversion in a fraction of the time required by the bis(imino)pyridine-iron catalyst.[2] While both systems yield the desired alcohol, the PyBOX ligand also imparts a higher degree of enantioselectivity.[2]
Case Study 2: Kinetics of Halogen Atom Abstraction
The combination of different ligands and first-row transition metals significantly influences the kinetics of reactions like halogen atom abstraction. Electroanalytical methods have been employed to measure the rate constants for the reaction of benzylic halides with various electrogenerated metal(I) complexes.
Table 2: Selected Rate Constants (k) for Halogen Atom Abstraction from Benzyl Bromide
| Metal(I) Complex | Ligand Type | Rate Constant, k (M⁻¹s⁻¹) |
|---|---|---|
| MnI(PyBox)Cl | Pyridine-Bis(oxazoline) | 2.1 x 10³ |
| FeI(Pyrox)OTf | Pyridine-Oxazoline | 1.1 x 10⁵ |
| CoI(PyBox)Br | Pyridine-Bis(oxazoline) | 1.8 x 10⁴ |
| NiI(Phox)Br | Phosphino-Oxazoline | 4.3 x 10⁴ |
Data sourced from a comparative study on halogen atom abstraction kinetics.[3]
These results highlight the subtle but significant electronic effects imparted by the metal-ligand combination.[3] The Fe(I) complex with the simpler Pyrox ligand exhibited the highest rate constant in this specific study, indicating very rapid activation of the benzyl halide.[3] Such kinetic data is crucial for understanding reaction mechanisms and rationally designing more efficient catalysts.[3]
Visualization of Ligands and Processes
To better understand the components and workflows discussed, the following diagrams illustrate the ligand structures, a generalized catalytic cycle, and a typical experimental workflow.
References
A Comparative Guide to the Catalytic Performance of New PyOx Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of emerging Pyridine-Oxazoline (PyOx) ligands against industry-standard catalysts in key asymmetric transformations. The following sections present quantitative data from published studies, detail the experimental protocols used to obtain this data, and visualize the underlying catalytic cycles to aid in the selection of the most suitable catalytic system for your research and development needs.
Introduction to PyOx Ligands in Asymmetric Catalysis
Pyridine-oxazoline (PyOx) ligands have rapidly gained popularity in asymmetric catalysis. These C1-symmetric ligands, featuring a pyridine and an oxazoline moiety, create a unique "push-pull" electronic effect that can facilitate both oxidative addition and reductive elimination steps in catalytic cycles.[1] This often translates to high reactivity and enantioselectivity in a variety of metal-catalyzed reactions. This guide will focus on their performance in two key transformations: the Palladium-Catalyzed Asymmetric Conjugate Addition and the Palladium-Catalyzed Enantioselective Heck-Matsuda Reaction, benchmarking them against established ligand families such as DuPHOS and PHOX.
Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Cyclic Enones
The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. The palladium-catalyzed conjugate addition of arylboronic acids to β-substituted cyclic enones has emerged as a powerful method to address this, with PyOx ligands showing exceptional performance.[2]
Data Presentation
The following table summarizes the performance of a novel PyOx-based catalyst system in the asymmetric conjugate addition of phenylboronic acid to 3-methylcyclohexen-2-one and compares it with other common chiral ligands. The data clearly indicates the superiority of the PyOx ligand in this specific transformation, where other industry-standard ligands failed to provide catalytically active complexes.[2][3]
| Entry | Chiral Ligand | Catalyst Precursor | Yield (%)[2] | ee (%)[2] |
| 1 | (S)-t-BuPyOx | Pd(OCOCF₃)₂ | 99 | 93 |
| 2 | Bisoxazoline (BOX) | Pd(OCOCF₃)₂ | N/A (inactive) | N/A (inactive) |
| 3 | Pyridinebisoxazoline (PyBOX) | Pd(OCOCF₃)₂ | N/A (inactive) | N/A (inactive) |
| 4 | (-)-Sparteine | Pd(OCOCF₃)₂ | N/A (inactive) | N/A (inactive) |
| 5 | (S,S)-Me-DuPHOS | [Pd(allyl)Cl]₂/AgOTf | <5 | 10 |
Experimental Protocols
Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids [4]
A. (S)-2-Amino-4,4-dimethylpentan-1-ol (tert-leucinol): To a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a thermocouple is added L-tert-leucine (50.0 g, 381 mmol, 1.00 equiv) and THF (762 mL). The resulting suspension is cooled to 0 °C in an ice-water bath. Borane-dimethyl sulfide complex (10 M in THF, 76.2 mL, 762 mmol, 2.00 equiv) is added dropwise over 1 hour, maintaining the internal temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then warmed to room temperature and stirred for an additional 12 hours. The reaction is cooled to 0 °C, and methanol (150 mL) is added dropwise to quench the excess borane. The mixture is then concentrated by rotary evaporation, and the resulting white solid is dissolved in methanol (200 mL) and concentrated again. This process is repeated three times. The final white solid is suspended in diethyl ether (500 mL) and filtered. The solid is washed with additional diethyl ether (2 x 250 mL) and dried under high vacuum to afford (S)-2-amino-4,4-dimethylpentan-1-ol as a white crystalline solid (44.1 g, 88% yield).
B. (S)-4-tert-Butyl-4,5-dihydro-2-(pyridin-2-yl)oxazole ((S)-t-BuPyOx): To a 500-mL, round-bottomed flask is added (S)-2-amino-4,4-dimethylpentan-1-ol (10.0 g, 76.2 mmol, 1.00 equiv), zinc trifluoromethanesulfonate (2.78 g, 7.62 mmol, 0.10 equiv), and toluene (254 mL). To this suspension is added 2,6-pyridinedicarbonitrile (10.8 g, 83.8 mmol, 1.10 equiv). The flask is equipped with a Dean-Stark apparatus and a condenser and heated to reflux in an oil bath for 24 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed by rotary evaporation. The residue is purified by column chromatography on silica gel (4:1 hexanes/ethyl acetate) to afford (S)-t-BuPyOx as a white solid (14.2 g, 85% yield).
C. Asymmetric Conjugate Addition: To a 20-mL scintillation vial is added Pd(OCOCF₃)₂ (8.3 mg, 0.025 mmol, 5 mol %), (S)-t-BuPyOx (6.5 mg, 0.030 mmol, 6 mol %), and 1,2-dichloroethane (2.5 mL). The mixture is stirred at room temperature for 30 minutes. 3-Methylcyclohexen-2-one (55.1 mg, 0.50 mmol, 1.0 equiv) and phenylboronic acid (91.4 mg, 0.75 mmol, 1.5 equiv) are then added, followed by water (45 µL, 2.5 mmol, 5.0 equiv). The vial is sealed with a Teflon-lined cap and the reaction is stirred at 60 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with diethyl ether (10 mL), and filtered through a plug of silica gel, eluting with additional diethyl ether (20 mL). The filtrate is concentrated, and the residue is purified by flash chromatography to yield the product. Enantiomeric excess is determined by chiral HPLC analysis.[2]
Mandatory Visualization
Caption: Proposed catalytic cycle for the Pd-PyOx catalyzed conjugate addition.[5][6][7]
Palladium-Catalyzed Enantioselective Heck-Matsuda Reaction
The Heck-Matsuda reaction, utilizing arenediazonium salts, offers a phosphine-free alternative to traditional Heck couplings. The development of an enantioselective variant has been a significant advancement, with PyOx ligands demonstrating considerable promise.[8][9]
Data Presentation
The following table showcases the performance of a newly developed polymer-supported PyOx ligand in the heterogeneous Heck-Matsuda desymmetrization of 3-cyclopenten-1-ol, a reaction for which PHOX ligands are a recognized industry standard.[9][10]
| Entry | Chiral Ligand | Catalyst System | Substrate | Arylating Agent | Yield (%)[9] | ee (%)[9] |
| 1 | Polymer-Supported PyOx | Pd(TFA)₂ | 3-cyclopenten-1-ol | 4-MeO-C₆H₄N₂⁺BF₄⁻ | 86 | 90 |
| 2 | Polymer-Supported PyOx | Pd(TFA)₂ | 3-cyclopenten-1-ol | 4-Cl-C₆H₄N₂⁺BF₄⁻ | 87 | 98 |
| 3 | (S)-iPr-PHOX | Pd₂(dba)₃ | 2,3-Dihydrofuran | Phenyl triflate | 72 | 82 |
| 4 | (S)-tBu-PHOX | Pd₂(dba)₃ | 2,3-Dihydrofuran | Phenyl triflate | 85 | 96 |
Note: A direct comparison with PHOX ligands on the exact same substrate and conditions was not available in the searched literature. The PHOX data represents its performance in a similar asymmetric Heck reaction.
Experimental Protocols
General Procedure for the Enantioselective Heterogeneous Heck-Matsuda Reaction [9]
To a screw-capped vial is added the polymer-supported PyOx ligand (0.018 mmol, 6 mol %), Pd(TFA)₂ (0.015 mmol, 5 mol %), and methanol (1.0 mL). The mixture is stirred for 10 minutes at room temperature. Then, 3-cyclopenten-1-ol (0.30 mmol, 1.0 equiv), the corresponding arenediazonium salt (0.60 mmol, 2.0 equiv), and ZnCO₃ (0.15 mmol, 0.5 equiv) are added. The vial is sealed and the reaction mixture is stirred at 40 °C for 4 hours. After cooling to room temperature, the catalyst is filtered off and washed with methanol. The combined filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualization
Caption: Generalized catalytic cycle for the Heck-Matsuda reaction.[11]
Conclusion
This guide highlights the potential of new PyOx ligands to serve as powerful tools in asymmetric catalysis. In the case of the palladium-catalyzed conjugate addition for the formation of all-carbon quaternary centers, the (S)-t-BuPyOx ligand demonstrates clear superiority over several industry-standard ligands. For the enantioselective Heck-Matsuda reaction, polymer-supported PyOx ligands offer competitive performance with the added benefit of being recyclable. The provided experimental protocols and catalytic cycle diagrams offer a starting point for researchers looking to implement these promising new catalysts in their own work. Further research and direct comparative studies will continue to delineate the full scope and advantages of the PyOx ligand class.
References
- 1. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]
- 2. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Mechanism and Enantioselectivity in Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to β-Substituted Cyclic Enones: Insights from Computation and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Heterogeneous Heck-Matsuda Reaction with Polymer-Supported PyOx Ligands [organic-chemistry.org]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. Heck–Matsuda reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 2-(Pyridin-2-yl)-4,5-dihydrooxazole
This guide provides comprehensive safety and logistical information for handling 2-(Pyridin-2-yl)-4,5-dihydrooxazole, tailored for researchers, scientists, and drug development professionals. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of this compound and general laboratory safety principles.
Chemical Identifier:
-
CAS Number: 119165-69-4
-
Molecular Formula: C₈H₈N₂O
-
Physical Form: Solid[1]
Hazard Assessment
This compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Harmful)[1]
-
Signal Word: Warning[1]
-
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Based on the hazard statements for the parent compound and general knowledge of related heterocyclic compounds, it is crucial to handle this chemical with appropriate caution in a well-ventilated laboratory setting to avoid exposure.
Personal Protective Equipment (PPE)
A multi-level approach to PPE is essential to ensure safety during the handling of this compound. The required level of protection depends on the specific laboratory operation being performed.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields or goggles, lab coat, nitrile gloves, and closed-toe shoes.[2] | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving (nitrile).[2] | Recommended when there is a heightened risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[2] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[2] | Necessary for responding to spills or uncontrolled releases of the compound.[2] |
Operational and Handling Plan
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring a controlled environment when working with this compound.
1. Preparation:
-
Always consult the Safety Data Sheet (SDS) before use.
-
Work should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting the procedure.
2. Handling:
-
Wear the appropriate level of PPE as detailed in the table above.
-
Avoid direct contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Use spark-proof tools and equipment to prevent ignition sources, as heterocyclic compounds can be flammable.[2]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
The recommended storage temperature is -20°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect chemical waste in a clearly labeled, sealed, and appropriate container.
-
Contaminated materials such as gloves, absorbent pads, and weighing paper should also be collected as hazardous waste.
2. Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Utilize secondary containment to prevent spills.
3. Disposal Method:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.
-
Do not dispose of the chemical down the drain or in the regular trash.
-
Contaminated packaging should be disposed of as unused product.[3]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound, emphasizing critical safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


